Technical Documentation Center

2-p-Tolylamino-thiazol-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-p-Tolylamino-thiazol-4-one
  • CAS: 17385-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-p-tolylamino-thiazol-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazol-4-one Scaffold The thiazol-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazol-4-one Scaffold

The thiazol-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The 2-amino-thiazol-4-one moiety, in particular, is of significant interest due to its versatile chemical reactivity and its presence in various pharmacologically active molecules.[4] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 2-p-tolylamino-thiazol-4-one, offering a detailed protocol and in-depth analysis for researchers in the field of drug discovery and development. The tolyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and explore structure-activity relationships.

Synthesis of 2-p-tolylamino-thiazol-4-one: A Modern Approach to a Classic Reaction

The synthesis of 2-p-tolylamino-thiazol-4-one is most effectively achieved through a well-established cyclocondensation reaction, a variant of the Hantzsch thiazole synthesis.[5][6] This method involves the reaction of a substituted thiourea with an α-haloacetic acid. In this specific case, p-tolylthiourea is reacted with chloroacetic acid.

Reaction Mechanism

The reaction proceeds through an initial S-alkylation of the thiourea by chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the thiazol-4-one ring. The acidic nature of chloroacetic acid can facilitate the reaction, acting as both a reactant and a catalyst.[7]

A plausible mechanism for the formation of 2-p-tolylamino-thiazol-4-one is as follows:

  • Nucleophilic Attack: The sulfur atom of p-tolylthiourea, being a soft nucleophile, attacks the electrophilic carbon of the chloromethyl group in chloroacetic acid. This results in the formation of an S-alkylated intermediate, an isothiouronium salt.

  • Intramolecular Cyclization: The amino group of the p-tolyl moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable five-membered thiazol-4-one ring.

Theoretical studies suggest that the reaction may proceed through the iminothiol tautomer of thiourea.[8]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-p-tolylamino-thiazol-4-one.

Materials and Reagents:

  • p-Tolylthiourea

  • Chloroacetic acid[9]

  • Anhydrous sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylthiourea (1 molar equivalent) and chloroacetic acid (1.1 molar equivalents) in absolute ethanol.

  • Add anhydrous sodium acetate (1.2 molar equivalents) to the mixture. The sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 2-p-tolylamino-thiazol-4-one.

  • Dry the purified product in a vacuum oven.

Synthesis_Workflow

Characterization of 2-p-tolylamino-thiazol-4-one

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are essential for this purpose.

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-p-tolylamino-thiazol-4-one are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃ (tolyl group)
~3.9Singlet2H-CH₂- (thiazolone ring)
~7.1-7.3Multiplet4HAromatic protons (tolyl group)
~10.0Broad Singlet1H-NH- (thiazolone ring)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[10]

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals for 2-p-tolylamino-thiazol-4-one are:

Chemical Shift (δ, ppm)Assignment
~21-CH₃ (tolyl group)
~35-CH₂- (thiazolone ring)
~120-135Aromatic carbons (tolyl group)
~150C=N (thiazolone ring)
~175C=O (thiazolone ring)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[2]

3. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 2-p-tolylamino-thiazol-4-one include:

Wavenumber (cm⁻¹)Functional Group
~3200-3300N-H stretching
~1680-1700C=O stretching (amide)
~1600C=N stretching
~1500-1600C=C stretching (aromatic)

4. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 2-p-tolylamino-thiazol-4-one (C₁₀H₁₀N₂OS), the expected molecular ion peak [M]⁺ would be at m/z 206.05.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Characterization_Process

Chromatographic Analysis

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of the reaction and assess the purity of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting materials and the product.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) is typically employed.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and efficient method for the synthesis of 2-p-tolylamino-thiazol-4-one, a compound of interest in medicinal chemistry. The detailed experimental protocol and comprehensive characterization techniques provide a solid foundation for researchers to produce and validate this molecule. The versatility of the thiazol-4-one scaffold allows for further structural modifications, opening avenues for the development of new derivatives with potentially enhanced biological activities. Future work could involve the synthesis of a library of analogous compounds with varying substituents on the tolyl ring to explore structure-activity relationships and identify lead candidates for drug development.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. Available at: [Link]

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives - Taylor & Francis Online. Available at: [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed. Available at: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - MDPI. Available at: [Link]

  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5 H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - PubMed. Available at: [Link]

  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - MDPI. Available at: [Link]

  • 2-p-tolylamino-thiazol-4-one (C10H10N2OS) - PubChem. Available at: [Link]

  • Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents.
  • Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents.
  • 13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-substituted aminothiazol-4(5H)-ones proceeding from carboxylactones. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ¹³C-NMR spectrum of compound (2g). - ResearchGate. Available at: [Link]

  • 2-o-tolylamino-thiazol-4-one (C10H10N2OS) - PubChem. Available at: [Link]

  • A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea - ResearchGate. Available at: [Link]

  • Reaction of Thiourea with Monochloroacetic Acid in Water: Revision and Probable Mechanisms - ResearchGate. Available at: [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? - ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Chloroacetic acid... - Sciencemadness Discussion Board. Available at: [Link]

  • 2-Thiazolamine, 4-phenyl- - NIST WebBook. Available at: [Link]

  • 2-o-Tolylamino-thiazol-4-one - Chemical Suppliers. Available at: [Link]

  • Chloroacetic acid - Sciencemadness Wiki. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-p-Tolylamino-thiazol-4-one: Structure, Properties, and Applications

Introduction In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds hold a position of paramount importance. Among these, the thiazole nucleus and its derivatives are recognized as privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds hold a position of paramount importance. Among these, the thiazole nucleus and its derivatives are recognized as privileged scaffolds due to their wide spectrum of biological activities. This guide provides a comprehensive technical overview of a specific thiazole derivative, 2-p-tolylamino-thiazol-4-one, intended for researchers, scientists, and professionals in the field of drug development. This document will delve into the core chemical properties, structural features, synthesis, and potential therapeutic applications of this compound, underpinned by current scientific literature and field-proven insights. The thiazole ring is a key component in numerous natural and synthetic molecules with diverse biological activities, including vitamin B1 (thiamine)[1].

2-Amino-4-thiazolidinones, the structural class to which 2-p-tolylamino-thiazol-4-one belongs, are versatile substrates for synthesizing a wide array of biologically active compounds.[2] Their utility stems from the reactive amino group and the active methylene group adjacent to the carbonyl function, making them valuable starting materials for drug synthesis.[2] This guide aims to be a definitive resource, elucidating the scientific rationale behind experimental methodologies and providing a solid foundation for future research and development endeavors involving this promising chemical entity.

Core Chemical and Structural Features

2-p-Tolylamino-thiazol-4-one, also known by synonyms such as 2-(p-tolylimino)thiazolidin-4-one and 2-(4-methylphenyl)imino-1,3-thiazolidin-4-one, is a solid, crystalline compound at room temperature.[3][4] A thorough understanding of its fundamental properties is crucial for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-p-tolylamino-thiazol-4-one is presented in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C10H10N2OS[3][4][5]
Molecular Weight 206.26 g/mol [5]
Appearance Light orange to Yellow to Green powder to crystal
Melting Point 135.0 to 139.0 °C
SMILES CC1=CC=C(C=C1)N=C2NC(=O)CS2[3]
InChI InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)[3]
CAS Number 17385-68-1[4]
Structural Elucidation

The molecular structure of 2-p-tolylamino-thiazol-4-one is characterized by a central thiazolidin-4-one ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a p-tolylamino group. The p-tolyl group consists of a benzene ring substituted with a methyl group at the para position.

Caption: Chemical structure of 2-p-tolylamino-thiazol-4-one.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, and signals for the methylene protons of the thiazolidinone ring. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the thiazolidinone ring, the carbons of the aromatic ring, the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the carbonyl group, C=N stretching of the imino group, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.26 g/mol ), along with characteristic fragmentation patterns that can further aid in structural confirmation.[5]

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with various synthetic routes reported in the literature.[6] A common and efficient method for the synthesis of 2-aminothiazoles involves the Hantzsch thiazole synthesis.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives. In the context of 2-p-tolylamino-thiazol-4-one, a plausible synthetic route would involve the reaction of a p-tolylthiourea with an α-haloacetic acid or its ester, followed by cyclization.

Step-by-Step Methodology:

  • Preparation of p-Tolylthiourea: This intermediate can be synthesized by reacting p-toluidine with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid.

  • Reaction with an α-Haloacetylating Agent: The p-tolylthiourea is then reacted with an α-haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 2-p-tolylamino-thiazol-4-one ring. This step is often facilitated by heating or the addition of a base.

G start p-Toluidine + Thiocyanate intermediate1 p-Tolylthiourea start->intermediate1 reagent1 + α-Haloacetic acid derivative intermediate1->reagent1 intermediate2 Acyclic Intermediate reagent1->intermediate2 cyclization Cyclization (Heat/Base) intermediate2->cyclization product 2-p-Tolylamino-thiazol-4-one cyclization->product

Caption: Generalized workflow for the synthesis of 2-p-tolylamino-thiazol-4-one.

This synthetic approach is versatile and allows for the introduction of various substituents on both the thiazole ring and the amino group, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Chemical Reactivity

The reactivity of 2-p-tolylamino-thiazol-4-one is governed by the functional groups present in its structure: the thiazolidinone ring, the exocyclic imino group, and the p-tolyl substituent.

  • The Thiazolidinone Ring: The active methylene group at the C-5 position can be a site for various chemical transformations, including condensation reactions with aldehydes and ketones to introduce substituents.

  • The Exocyclic Imino Group: The nitrogen atom of the imino group can act as a nucleophile and can be a site for alkylation, acylation, or other derivatization reactions.

  • The p-Tolyl Group: The aromatic ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at other sites. The methyl group can also be a site for oxidation or other transformations.

Potential Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a well-known pharmacophore present in a number of approved drugs and clinical candidates.[6] Derivatives of this scaffold have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs.

Biological Activities of Related Thiazole Derivatives

Numerous studies have reported significant biological activities for compounds containing the 2-aminothiazole core, including:

  • Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The thiazole nucleus is a component of many compounds with antibacterial and antifungal properties.[6] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

  • Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6]

  • Antiviral Activity: The 2-aminothiazole scaffold has also been explored for the development of antiviral agents, including those targeting HIV.[6]

  • Other Activities: A diverse range of other biological activities has been reported for 2-aminothiazole derivatives, such as antioxidant, anticonvulsant, and antitubercular effects.[6][7]

Given the established biological importance of the 2-aminothiazole scaffold, 2-p-tolylamino-thiazol-4-one represents a promising starting point for the design and synthesis of novel therapeutic agents. The p-tolyl group can be systematically modified to explore its impact on biological activity and to optimize pharmacokinetic and pharmacodynamic properties.

G Core 2-p-Tolylamino-thiazol-4-one Anticancer Anticancer Core->Anticancer Potential for Kinase Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Potential for Enzyme Inhibition AntiInflammatory Anti-inflammatory Core->AntiInflammatory Potential for COX/LOX Inhibition Antiviral Antiviral Core->Antiviral Potential for Viral Entry/Replication Inhibition Other Other Biological Activities Core->Other e.g., Antioxidant, Anticonvulsant

Caption: Potential therapeutic applications of 2-p-tolylamino-thiazol-4-one derivatives.

Conclusion

2-p-Tolylamino-thiazol-4-one is a heterocyclic compound with a rich chemical scaffold that holds significant promise for the development of new therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities associated with the 2-aminothiazole core, makes it an attractive target for medicinal chemists and drug discovery scientists. This in-depth technical guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications. By leveraging the information presented herein, researchers can design and execute well-informed studies to unlock the full therapeutic potential of this versatile molecule and its derivatives. The continued exploration of such privileged scaffolds is essential for the advancement of medicine and the discovery of novel treatments for a wide range of diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Sharma, R., Kumar, R., & Kaushik, D. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432. [Link]

  • El-Sayed, W. A., & El-Essawy, F. A. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of the Chinese Chemical Society, 62(10), 831-852. [Link]

  • PubChem. (n.d.). 2-p-tolylamino-thiazol-4-one. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 2-p-Tolylamino-thiazol-4-one. Retrieved from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharmacia, 67(2), 79-95. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6489. [Link]

Sources

Foundational

Unveiling the Molecular Landscape of 2-p-Tolylamino-thiazol-4-one: A Theoretical and Computational Blueprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The thiazol-4-one scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazol-4-one scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive theoretical and computational exploration of a specific derivative, 2-p-tolylamino-thiazol-4-one. By integrating principles of Density Functional Theory (DFT), molecular docking, and spectroscopic analysis, we aim to elucidate the structural, electronic, and biological potential of this compound. This document serves as a blueprint for researchers, offering a robust framework for the rational design and development of novel therapeutics based on the thiazol-4-one core. We will delve into the causality behind computational choices, present self-validating protocols, and ground our findings in authoritative references, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Significance of the Thiazol-4-one Scaffold

Thiazolidin-4-ones, which are reduced forms of thiazole, represent a critical heterocyclic ring system in the landscape of medicinal chemistry.[1] These structures are synthetically versatile and exhibit a wide array of biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1] The amenability of the thiazolidin-4-one ring to modification at various positions allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1] The focus of this guide, 2-p-tolylamino-thiazol-4-one, incorporates a tolyl group, which can influence the molecule's lipophilicity and steric interactions, potentially enhancing its biological efficacy and target specificity. Understanding the fundamental electronic and structural properties of this specific derivative is paramount for unlocking its full therapeutic potential.

Theoretical Framework and Computational Methodology

To gain a deep understanding of the molecular characteristics of 2-p-tolylamino-thiazol-4-one, a multi-faceted computational approach is employed. This section outlines the theoretical underpinnings and the practical application of these methods.

Density Functional Theory (DFT) for Molecular Insight

DFT has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules.[2] Its ability to provide a good balance between accuracy and computational cost makes it ideal for studying medium-sized organic molecules like 2-p-tolylamino-thiazol-4-one.[2]

The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen as it has been shown to provide excellent agreement between calculated and experimental data for a wide range of molecules.[2][3] For the basis set, 6-311++G(d,p) is a robust choice, offering a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[3]

  • Molecular Structure Input: The initial 3D structure of 2-p-tolylamino-thiazol-4-one is constructed using molecular modeling software.

  • Geometry Optimization: The structure is then optimized using the B3LYP/6-311++G(d,p) level of theory to find the global minimum energy conformation. This step is crucial to ensure that all subsequent calculations are performed on the most stable structure.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[3]

  • Electronic Property Calculation: Following successful optimization, key electronic properties are calculated. These include:

    • Mulliken Atomic Charges: To understand the distribution of charge within the molecule and identify potential sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of intermolecular interactions.

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Electronic Property Calculation C->D E Mulliken Charges D->E F HOMO-LUMO D->F G MEP D->G Docking_Workflow A 1. Prepare Protein and Ligand B 2. Identify Binding Site A->B C 3. Perform Docking Simulation B->C D 4. Analyze Binding Affinity and Interactions C->D

Caption: Workflow for molecular docking of 2-p-tolylamino-thiazol-4-one.

Predicted Molecular Properties of 2-p-tolylamino-thiazol-4-one

Structural Parameters

The geometry of 2-p-tolylamino-thiazol-4-one, optimized using DFT, would reveal key bond lengths and angles. Based on similar structures, the thiazolidin-4-one ring is expected to be nearly planar. The tolyl and amino groups will have specific orientations relative to this ring, which are crucial for intermolecular interactions.

Table 1: Representative Predicted Geometric Parameters for a 2-Arylamino-thiazol-4-one Derivative (Data synthesized from related compounds)

ParameterBond Length (Å)Bond Angle (°)
C=O~1.23
C-S~1.80
C-N (ring)~1.40
C-N (amino)~1.38
C=N~1.30
C-S-C: ~90
S-C-C=O: ~115
C-N-C: ~110

Note: These are approximate values based on DFT calculations of similar molecules and should be confirmed by specific calculations for 2-p-tolylamino-thiazol-4-one.

Spectroscopic Profile

The theoretical IR spectrum, derived from DFT frequency calculations, can predict characteristic vibrational modes.

Table 2: Predicted Characteristic IR Frequencies for 2-p-tolylamino-thiazol-4-one

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H~3300-3400Stretching
C=O~1700-1720Stretching
C=N~1600-1650Stretching
C-N~1200-1300Stretching
C-S~600-700Stretching

These predicted frequencies can be used to interpret experimental IR spectra and confirm the synthesis of the target compound. [4]

Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tolyl group, the N-H proton, and the methylene protons of the thiazol-4-one ring. The ¹³C NMR would show distinct signals for the carbonyl carbon, the carbons of the aromatic rings, and the thiazolidin-4-one core. [4]

Electronic Properties and Reactivity

The electronic properties provide insights into the molecule's stability and reactivity.

Table 3: Predicted Electronic Properties of a 2-Arylamino-thiazol-4-one Derivative

PropertyPredicted Value
HOMO Energy~ -6.0 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.0 eV

The HOMO is likely to be localized on the electron-rich p-tolylamino moiety, while the LUMO may be distributed over the thiazol-4-one ring. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Potential Biological Activity

Based on the activities of related compounds, 2-p-tolylamino-thiazol-4-one is a promising candidate for antimicrobial and anticancer applications. [5][6]Molecular docking studies on analogous compounds have shown favorable binding to bacterial and cancer-related proteins. For instance, docking studies of similar thiazolidin-4-ones have shown good binding affinity to the active sites of enzymes like DNA gyrase in bacteria. [7]

Synthesis and Characterization

While this guide focuses on theoretical and computational aspects, a brief overview of the synthesis is pertinent. 2-Arylamino-thiazol-4-ones are typically synthesized through the reaction of an appropriate thiourea with an α-haloacetic acid or its ester. [8]

Synthesis_Scheme Thiourea p-Tolylthiourea Product 2-p-Tolylamino-thiazol-4-one Thiourea->Product + Haloacetate Ethyl chloroacetate Haloacetate->Product Base, Reflux

Caption: General synthetic route to 2-p-tolylamino-thiazol-4-one.

Characterization of the synthesized compound would involve standard spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. [8]The experimental spectra can then be compared with the theoretically predicted spectra for validation.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and computational approaches to studying 2-p-tolylamino-thiazol-4-one. Through the application of DFT and molecular docking, we can gain significant insights into its structural, electronic, and potential biological properties. The methodologies outlined here provide a robust framework for the in-silico analysis of this and other related compounds, thereby accelerating the drug discovery process.

Future work should focus on the actual synthesis and experimental validation of the predicted properties. In vitro and in vivo biological assays are necessary to confirm the antimicrobial and anticancer potential of 2-p-tolylamino-thiazol-4-one. Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of related derivatives could lead to the identification of even more potent therapeutic agents.

References

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. (2025). ResearchGate. [Link]

  • Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (2014). FARMACIA, 62(2). [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (2014). Medicinal Chemistry Research, 23(3), 1485-1496. [Link]

  • Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 546-555. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules, 27(19), 6649. [Link]

  • DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolot[9][5][8]riazol-2-yl)-2H-chromen-2-one(ATTC) Molecule. (2022). Odessa University Chemical Journal. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin. (2025). ResearchGate. [Link]

  • Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. (2025). ResearchGate. [Link]

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (2018). Molecules, 23(9), 2198. [Link]

  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. (2025). ResearchGate. [Link]

  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. (2022). Molecules, 27(15), 4983. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2016). Molecules, 21(11), 1472. [Link]

  • Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2025). ResearchGate. [Link]

  • Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (2007). Acta Pharmaceutica, 57(4), 391-404. [Link]

  • (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (2021). ResearchGate. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy, 15, 705-721. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Chemistry, 6(3), 61. [Link]

  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (2017). Journal of Theoretical and Computational Chemistry, 16(05), 1750024. [Link]

  • Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (2007). Journal of Molecular Structure, 834-836, 324-331. [Link]

  • A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. (2009). Molecules, 14(7), 2537-2548. [Link]

Sources

Exploratory

The Chameleon in the Core: A Guide to Understanding and Characterizing Tautomerism in 2-Amino-Thiazol-4-one Derivatives

An In-depth Technical Guide for Drug Development Professionals Executive Summary The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] However, the inherent structural plasticity of its derivatives, specifically the 2-amino-thiazol-4-one core, presents a significant and often underestimated challenge in drug development: tautomerism. This phenomenon, where a molecule exists as a mixture of readily interconverting structural isomers, can profoundly impact a compound's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for researchers to understand, characterize, and control the tautomeric behavior of 2-amino-thiazol-4-one derivatives, ensuring the development of robust and predictable drug candidates.

The Significance of a Shifting Identity

The 2-aminothiazole motif is recognized as a "privileged structure" in drug discovery, prized for its ability to engage in a wide range of biological interactions.[3][4] Derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The introduction of a carbonyl group at the 4-position, creating the 2-amino-thiazol-4-one core, further enhances its versatility but also introduces complex tautomeric equilibria.

A drug's biological activity is dictated by its three-dimensional structure. When that structure is not a single, static entity but a dynamic equilibrium of multiple forms, predictability is lost. The different tautomers of a single compound possess distinct hydrogen bonding patterns, lipophilicity, and electronic distributions. Consequently, one tautomer might be the active binder to a target protein, while another might be inactive, prone to rapid metabolism, or even toxic. Ignoring this equilibrium is a significant risk in drug development, potentially leading to failed clinical trials or misinterpreted structure-activity relationships (SAR).

Unraveling the Tautomeric Web in 2-Amino-Thiazol-4-ones

The tautomerism in 2-amino-thiazol-4-one derivatives is a composite of two primary equilibria: the amino-imino tautomerism associated with the 2-amino group and the keto-enol tautomerism of the thiazolone ring.[6][7] This interplay results in at least four potential tautomeric forms, creating a complex chemical landscape.

  • Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to the endocyclic ring nitrogen (N3).[8]

    • Amino form: The proton resides on the exocyclic nitrogen (-NH₂).

    • Imino form: The proton moves to the ring nitrogen, creating an exocyclic imine (=NH) and an endocyclic N-H.

  • Keto-Enol Tautomerism: This is the classic equilibrium involving the C4-carbonyl group and the adjacent C5-proton.[9]

    • Keto form: A standard carbonyl group at C4 (C=O).

    • Enol form: Migration of the C5-proton to the carbonyl oxygen, creating a hydroxyl group at C4 (-OH) and a C4=C5 double bond.

These two equilibria are not independent. The electronic nature of the ring, influenced by the amino/imino state, affects the acidity of the C5-proton and thus the keto-enol balance, and vice-versa.

G cluster_keto Keto Forms cluster_enol Enol Forms Amino-Keto Amino-Keto (2-amino-thiazol-4(5H)-one) Imino-Keto Imino-Keto (2-imino-thiazolidin-4-one) Amino-Keto->Imino-Keto Amino-Imino Tautomerism Amino-Enol Amino-Enol (2-amino-4-hydroxy-thiazole) Amino-Keto->Amino-Enol Keto-Enol Tautomerism Imino-Keto->Amino-Keto Imino-Enol Imino-Enol (2-imino-4-hydroxy-thiazol-4-ene) Imino-Keto->Imino-Enol Keto-Enol Tautomerism Amino-Enol->Amino-Keto Amino-Enol->Imino-Enol Amino-Imino Tautomerism Imino-Enol->Imino-Keto Imino-Enol->Amino-Enol

Caption: The four principal tautomeric forms of the 2-amino-thiazol-4-one core.

Generally, for many heterocyclic systems, the amino and keto forms are thermodynamically more stable.[8][10] However, the exact position of the equilibrium is highly sensitive to several factors.

Factors Influencing Tautomeric Equilibrium:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a critical role. Polar protic solvents like water or methanol can stabilize more polar tautomers (often the imino and enol forms) through hydrogen bonding, shifting the equilibrium.[11][12][13] Conversely, non-polar aprotic solvents like chloroform or cyclohexane favor the less polar keto form.[13][14]

  • pH: The acidity or basicity of the medium can favor specific tautomers by protonating or deprotonating sites on the molecule, locking it into a particular form.

  • Substituents: Electron-donating or electron-withdrawing groups on the thiazole ring or the amino group can alter the electron density distribution, thereby stabilizing or destabilizing certain tautomers.[15][16] For instance, an electron-withdrawing group at C5 would increase the acidity of the C5-H, potentially favoring the enol form.

  • Temperature: The tautomeric equilibrium is temperature-dependent, which can be leveraged in variable-temperature NMR studies to understand the dynamics of interconversion.[7][13]

A Validated Workflow for Tautomer Characterization

To confidently assign the predominant tautomeric form(s) and understand the equilibrium dynamics, a multi-pronged, self-validating approach combining computational modeling and spectroscopic analysis is essential. The results from each technique should corroborate the others, providing a high-confidence structural assignment.

G start Synthesized 2-Amino-Thiazol-4-one Derivative comp Computational Modeling (DFT) - Gas Phase Stabilities - Solvated Stabilities (PCM) start->comp spec Spectroscopic Analysis start->spec cross_val Cross-Validation Compare Predicted vs. Experimental Data comp->cross_val nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆, CDCl₃) spec->nmr uv UV-Vis Spectroscopy (Polar vs. Non-polar Solvents) spec->uv ftir FTIR Spectroscopy (Solid State - KBr) spec->ftir nmr->cross_val uv->cross_val ftir->cross_val end Confident Tautomer Assignment & Equilibrium Dynamics cross_val->end

Caption: A self-validating workflow for comprehensive tautomer analysis.

Experimental & Computational Protocols

Computational Modeling: Predicting Tautomer Stability

Expertise & Causality: Before embarking on wet-lab experiments, computational chemistry provides an invaluable predictive framework. By calculating the relative energies of all possible tautomers, we can hypothesize which forms are most likely to be observed. Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. We perform calculations in both the gas phase (to understand intrinsic stability) and with a Polarizable Continuum Model (PCM) to simulate the effects of different solvents.[11][12] This dual approach allows us to predict how the tautomeric equilibrium might shift with solvent polarity.

Step-by-Step Protocol: DFT Calculations

  • Structure Generation: Draw the 3D structures of all four potential tautomers (Amino-Keto, Imino-Keto, Amino-Enol, Imino-Enol).

  • Geometry Optimization & Frequency Calculation (Gas Phase):

    • Perform a full geometry optimization on each tautomer using a functional like B3LYP with a basis set such as 6-311++G(d,p).[8]

    • Run a frequency calculation at the same level of theory. Self-Validation Check: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

  • Energy Calculation (Solvated Phase):

    • Using the gas-phase optimized geometries, perform single-point energy calculations using the PCM to model a polar solvent (e.g., water, DMSO) and a non-polar solvent (e.g., chloroform).[12]

  • Data Analysis:

    • Compare the Gibbs free energies (ΔG) of all tautomers in the gas phase and in each solvent. The tautomer with the lowest ΔG is the most stable.

    • The energy difference between tautomers can be used to estimate their equilibrium population via the Boltzmann distribution.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying which tautomer(s) exist in solution. Different tautomers have distinct electronic environments, leading to predictable and observable differences in the chemical shifts (δ) of their nuclei (¹H, ¹³C, ¹⁵N).[11][12] The choice of solvent is a critical experimental parameter; running spectra in both a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can reveal solvent-dependent equilibrium shifts, validating the computational predictions.

Step-by-Step Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the test compound at a concentration of ~5-10 mg/mL in at least two different deuterated solvents: DMSO-d₆ and CDCl₃.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for each sample. If available, ¹⁵N NMR can be exceptionally informative for distinguishing between amino (-NH₂) and imino (=NH) nitrogens.

  • Spectral Analysis & Interpretation:

    • ¹H NMR: Look for key diagnostic signals. The proton at C5 will be a methine (CH) in the enol form but part of a methylene (CH₂) in the keto form. The amino protons (-NH₂) of the amino tautomer often appear as a broad singlet, while the N-H protons of the imino form may show different chemical shifts and coupling patterns.

    • ¹³C NMR: The C4 carbon is the most diagnostic. It will appear as a ketone signal (δ ≈ 170-190 ppm) in the keto form and as an oxygen-bearing sp² carbon (δ ≈ 150-160 ppm) in the enol form.[14]

    • Self-Validation Check: Compare the observed spectra in different solvents. A significant change in the spectra, such as the appearance of a new set of peaks or a shift in the ratio of existing peaks, is strong evidence of a solvent-dependent tautomeric equilibrium.

Tautomer FormDiagnostic ¹H NMR Signal (approx. δ)Diagnostic ¹³C NMR Signal (approx. δ)
Amino-Keto CH ₂ at C5 (~3.5-4.5 ppm)C =O at C4 (~175-185 ppm)
Imino-Keto CH ₂ at C5 (~3.8-4.8 ppm)C =O at C4 (~170-180 ppm)
Amino-Enol OH at C4 (variable, broad)C -OH at C4 (~155-165 ppm)
Imino-Enol OH at C4 (variable, broad)C -OH at C4 (~150-160 ppm)
Table 1: Representative NMR chemical shifts for distinguishing tautomers of 2-amino-thiazol-4-one. Note: Actual shifts are highly dependent on substitution and solvent.
Corroborative Spectroscopic Techniques

Expertise & Causality: While NMR is the primary tool, UV-Vis and FTIR spectroscopy provide rapid, valuable, and complementary data. UV-Vis is sensitive to the conjugated π-system of the molecule, which differs significantly between keto and enol forms. FTIR is excellent for identifying key functional groups, particularly in the solid state.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a polar solvent (e.g., methanol) and a non-polar solvent (e.g., cyclohexane).

  • Data Acquisition: Record the absorption spectrum for each solution from approximately 200 to 400 nm.

  • Analysis: The enol form, with its extended C=C-N=C conjugation, is expected to have a longer-wavelength absorption maximum (λ_max) compared to the less conjugated keto form.[13] A significant red-shift (bathochromic shift) in the λ_max upon switching from a non-polar to a polar solvent suggests a shift in the equilibrium towards the enol form.

Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet of the solid compound.

  • Data Acquisition: Record the infrared spectrum from ~4000 to 400 cm⁻¹.

  • Analysis: Look for characteristic vibrational bands. A strong absorption around 1680-1720 cm⁻¹ is indicative of the C=O stretch of the keto form.[14] The absence of this band and the presence of a broad O-H stretch (~3200-3600 cm⁻¹) and a C=C stretch (~1620-1660 cm⁻¹) would suggest the enol form predominates in the solid state.

Implications for Drug Design and Development

A thorough understanding of the tautomeric landscape of a 2-amino-thiazol-4-one lead compound is not merely an academic exercise; it is fundamental to its successful development.

  • Structure-Activity Relationships (SAR): If the active species is a minor tautomer, SAR efforts focused on the major form will be misleading. Knowing the active tautomer allows for rational design of analogues that "lock" the molecule into the desired form, for instance, by replacing a mobile proton with a methyl group.

  • Pharmacokinetics (ADME): Lipophilicity (LogP/LogD), a key determinant of absorption and distribution, will be an average of the properties of all tautomers in solution. A shift in tautomeric equilibrium can alter a drug's ability to cross membranes.

  • Intellectual Property: Patent claims must be carefully worded to encompass all relevant tautomeric forms of a compound to ensure comprehensive protection.

By applying the integrated workflow described in this guide, research and development teams can move beyond ambiguity, ensuring that the 2-amino-thiazol-4-one derivatives they advance are well-characterized, predictable, and optimized for therapeutic success.

References

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Zhang, S., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Enchev, V., Markova, N., & Angelova, S. (2005). Ab Initio Study of 2,4-Substituted Azolidines. II. Amino−Imino Tautomerism of 2-Aminothiazolidine-4-one and 4-Aminothiazolidine-2-one in Water Solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. [Link]

  • Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. PubMed. [Link]

  • Maksymiuk, K., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(22), 5433. [Link]

  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5099. [Link]

  • Hassan, A. (2007). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Khan Academy. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. [Link]

  • Nitek, W., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402–1411. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Yengoyan, A., et al. (1976). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Chemistry of Heterocyclic Compounds. [Link]

  • Shiri, M. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. SID. [Link]

  • Kwiecień, H., et al. (2006). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • De Vita, D., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

Sources

Foundational

Introduction: The Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole Nucleus The 2-aminothiazole nucleus is a cornerstone heterocyclic motif of significant interest to researchers in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole Nucleus

The 2-aminothiazole nucleus is a cornerstone heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of clinically important drugs—such as the kinase inhibitor Dasatinib, the PI3K inhibitor Alpelisib, and the H2 receptor antagonist Famotidine—underscores its status as a "privileged structure."[1][2][4] This guide provides a detailed exploration of the core reactivity of the 2-aminothiazole ring system, offering field-proven insights into its behavior with electrophiles, nucleophiles, and in metal-catalyzed transformations. Understanding this fundamental reactivity is critical for the rational design and synthesis of novel derivatives for drug discovery and development.[1][5]

The reactivity of 2-aminothiazole is governed by the interplay of its key structural features: the electron-rich exocyclic amino group, the basic endocyclic nitrogen atom, and the aromatic thiazole ring itself. The system exists in a tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form, with the amino tautomer generally predominating.[6] This dynamic influences the regioselectivity of its reactions.

Core Reactivity Map of the 2-Aminothiazole Nucleus

The primary sites of chemical reactivity on the 2-aminothiazole core are the exocyclic amino group, the endocyclic nitrogen at position 3 (N-3), and the carbon atom at position 5 (C-5). The C-4 position is also reactive, though typically less so than C-5 towards electrophiles.

Caption: Primary sites of reactivity on the 2-aminothiazole nucleus.

Reactivity of the Nitrogen Centers: A Tale of Two Nitrogens

The presence of two distinct nitrogen atoms—one exocyclic and one endocyclic—creates a fascinating competitive landscape for reactions with electrophiles. The outcome is often dictated by the nature of the electrophile and the reaction conditions.

The Exocyclic Amino Group: The Primary Nucleophile

The exocyclic amino group is the principal site of nucleophilic attack for a wide range of electrophiles, making it a key handle for derivatization.[4]

  • Acylation and Sulfonylation: This is a robust and high-yielding transformation. The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base or in a suitable solvent like pyridine to form stable N-acyl and N-sulfonyl derivatives, respectively.[4][7][8] These reactions are fundamental for exploring structure-activity relationships (SAR) by introducing diverse side chains.[8]

  • Alkylation and Arylation: Direct alkylation of the exocyclic nitrogen can be achieved with alkyl halides, often in the presence of a base.[9] However, competition with N-3 alkylation can be an issue.[10] To circumvent this, reductive amination provides a more selective route, involving the initial formation of a Schiff base with an aldehyde, followed by reduction with an agent like sodium borohydride (NaBH₄).[9] For N-arylation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective, allowing for the coupling of 2-aminothiazoles with aryl bromides and triflates.[9][11]

  • Schiff Base Formation: The reaction with aldehydes and ketones under mild conditions yields the corresponding imines (Schiff bases), which can serve as intermediates for further synthetic transformations.[4][12]

The Endocyclic Nitrogen (N-3): The Center of Basicity

The endocyclic 'aza' nitrogen is the most basic center in the molecule and is the primary site of protonation.

  • Alkylation and Quaternization: In the absence of a condensing agent or when the exocyclic nitrogen is already substituted (e.g., a secondary or tertiary amine), alkylating agents will react at N-3 to form 2-imino-3-substituted-thiazoline salts (quaternization).[10] This reaction pathway is favored by the imine tautomer. The choice of reaction conditions is therefore critical to direct alkylation to the desired nitrogen atom.[10]

Reactivity of the Thiazole Ring: Electrophilic Aromatic Substitution

The 2-amino group is a powerful activating group, significantly increasing the electron density of the thiazole ring and directing electrophilic substitution primarily to the C-5 position.

Halogenation: A Gateway to Functionalization

Halogenation is arguably the most important electrophilic substitution reaction of the 2-aminothiazole nucleus. The C-5 position is highly activated and reacts readily.

  • Mechanism and Regioselectivity: The reaction proceeds with high regioselectivity at the C-5 position.[13][14] The mechanism is considered to be an addition-elimination pathway, where the halogen first adds across the C4-C5 double bond to form a non-aromatic thiazoline intermediate, which then eliminates hydrogen halide to yield the 2-amino-5-halothiazole.[14][15]

  • Reagents: A variety of reagents can be employed. Molecular bromine (Br₂) or chlorine (Cl₂) in solvents like acetic acid or methanol are effective.[14] For milder and more selective conditions, copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile are excellent choices.[13] These copper-mediated methods are efficient and proceed at room temperature.[13]

The resulting 5-halo-2-aminothiazoles are exceptionally versatile synthetic intermediates, primed for a variety of downstream cross-coupling reactions.[15][16]

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the C-5 position opens the door to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings. This two-step sequence (halogenation followed by cross-coupling) is a cornerstone of modern synthetic strategy, allowing for the attachment of diverse aryl, vinyl, or alkynyl groups to the thiazole core.[7]

Cycloaddition Reactions

The 2-aminothiazole ring can also participate in cycloaddition reactions, acting as a diene component. 4-Alkenyl-2-aminothiazoles, for example, undergo [4+2] Diels-Alder cycloadditions with dienophiles like nitroalkenes.[17][18][19] This reaction proceeds with high regioselectivity, driven by the electronic character of the thiazole ring, and provides a sophisticated route to complex fused-ring systems.[17][19]

Experimental Protocols

Protocol 1: Regioselective Bromination at C-5 using Copper(II) Bromide

This protocol describes the mild and efficient bromination of a 2-aminothiazole derivative at the C-5 position.

Causality: Copper(II) bromide serves as a convenient and less hazardous source of electrophilic bromine compared to liquid Br₂. Acetonitrile is an ideal solvent that facilitates the ionic mechanism of the reaction. The reaction proceeds selectively at the electron-rich C-5 position, activated by the 2-amino group.[13]

G start Dissolve 2-aminothiazole (1.0 mmol) and CuBr₂ (2.2 mmol) in Acetonitrile (10 mL) stir Stir vigorously at room temperature start->stir monitor Monitor reaction progress by TLC (e.g., Hexane:EtOAc 7:3) stir->monitor complete Reaction complete (typically 2-4 hours) monitor->complete quench Pour mixture into 10% aqueous ammonia (50 mL) complete->quench extract Extract with Ethyl Acetate (3 x 25 mL) quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography (Silica gel) dry->purify product Isolate pure 2-amino-5-bromothiazole purify->product

Caption: Workflow for C-5 bromination of 2-aminothiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 2-aminothiazole derivative (1.0 mmol, 1.0 equiv.) and copper(II) bromide (CuBr₂, 2.2 mmol, 2.2 equiv.).

  • Solvent Addition: Add acetonitrile (10 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Pour the reaction mixture into a 10% aqueous ammonia solution (50 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-amino-5-bromothiazole product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

This protocol details the coupling of a 2-aminothiazole with an aryl bromide, a powerful method for creating C-N bonds.

Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand, forms an active complex that facilitates the oxidative addition of the aryl bromide. The base is crucial for deprotonating the 2-aminothiazole, generating the active nucleophile for the reductive elimination step that forms the final product.[9][11]

Step-by-Step Methodology:

  • Inert Atmosphere: To a dried Schlenk tube or reaction vial, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the 2-aminothiazole derivative (1.2 equiv.) and the aryl bromide (1.0 equiv.).

  • Evacuate and Backfill: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to make a ~0.2 M solution).

  • Heating: Heat the reaction mixture to the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Workup: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Data Summary

The following table summarizes the characteristic reactivity of the 2-aminothiazole nucleus.

Reactive SiteReaction TypeTypical ReagentsProduct TypeRegioselectivity
Exocyclic -NH₂ AcylationAcyl Chlorides, AnhydridesN-Acyl-2-aminothiazoleHigh (Exocyclic N)
AlkylationAlkyl Halides + Base; Aldehydes + NaBH₄N-Alkyl-2-aminothiazoleCondition Dependent
ArylationAryl Halides, Pd-catalyst, Ligand, BaseN-Aryl-2-aminothiazoleHigh (Exocyclic N)
Endocyclic N-3 ProtonationAcids (e.g., HCl)Thiazolium SaltHigh (Endocyclic N)
QuaternizationAlkyl Halides (no condensing agent)2-Imino-3-alkylthiazolineHigh (Endocyclic N)
Ring C-5 HalogenationBr₂, CuBr₂2-Amino-5-halothiazoleHigh (C-5)
Cross-CouplingBoronic Acids, Pd-catalyst (from 5-halo)2-Amino-5-arylthiazoleHigh (C-5)

Conclusion

The 2-aminothiazole nucleus possesses a rich and predictable reactivity profile, making it an exceptionally valuable scaffold for chemical synthesis. By understanding the distinct roles of the exocyclic amine, the endocyclic nitrogen, and the activated C-5 position, researchers can strategically design and execute synthetic routes to a vast array of functionalized molecules. The classic electrophilic substitution at C-5 and modern metal-catalyzed cross-coupling reactions at both the exocyclic nitrogen and the C-5 position provide a powerful toolkit for drug development professionals aiming to innovate upon this privileged core.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Cailly, T., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health.
  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available from: [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 833-854. Available from: [Link]

  • Le Menez, P., et al. (1978). Intermediates in the Halogenation of Some 2-Aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1845-1848. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1474. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]

  • Temel, E., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available from: [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Available from: [Link]

  • Dodson, R. M., & King, L. C. (1945). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 67(12), 2242-2243. Available from: [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
  • Mukherjee, S., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 87(6), 4236-4244. Available from: [Link]

  • Eltoum, H. A., et al. (1992). Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre. Journal of the Chemical Society, Perkin Transactions 1, (15), 2029-2032. Available from: [Link]

  • Ros, A., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 79(14), 6454-6465. Available from: [Link]

  • Mukherjee, S., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • Ros, A., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. ACS Publications. Available from: [Link]

  • Ros, A., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PubMed. Available from: [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • Shen, M., & Tagami, J. (2008). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 10(13), 2701-2704. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Biological Evaluation of 2-p-Tolylamino-thiazol-4-one as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the biological evaluation of 2-p-tolylamino-thiazol-4-one, a promising heterocyclic compound, as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the biological evaluation of 2-p-tolylamino-thiazol-4-one, a promising heterocyclic compound, as a potential anticancer agent. Thiazole derivatives, including thiazolidin-4-ones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] This guide outlines a structured, multi-faceted approach to rigorously assess the compound's efficacy and mechanism of action, from initial in vitro cytotoxicity screening to more complex mechanistic studies and in vivo validation. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary tools to generate robust and reproducible data critical for preclinical drug development.

Introduction: The Rationale for Investigating 2-p-Tolylamino-thiazol-4-one

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[3] Heterocyclic compounds, particularly those containing thiazole and thiazolidin-4-one scaffolds, represent a promising class of molecules with demonstrated anticancer activity.[1][4] These compounds have been shown to interfere with various biological pathways crucial for cancer cell proliferation, survival, and metastasis.[2][5] The 2-p-tolylamino-thiazol-4-one structure combines the key pharmacophoric features of the thiazol-4-one ring with a tolylamino substituent, which may enhance its interaction with specific biological targets within cancer cells. Preliminary studies on similar thiazole derivatives have indicated their potential to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumorigenesis.[5][6]

This guide provides a systematic workflow for the comprehensive biological evaluation of this compound, starting from its foundational cytotoxic effects to a deeper understanding of its molecular mechanisms.

Pre-Experimental Considerations

Compound Synthesis and Characterization

Prior to biological evaluation, the synthesis of 2-p-tolylamino-thiazol-4-one must be conducted, and the compound's purity and structural integrity must be rigorously confirmed. Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) should be employed to determine purity, which should ideally be >95%.

Cell Line Selection

The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, prostate) is recommended for initial screening to determine the compound's spectrum of activity.[7][8] It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess a preliminary selectivity index.[9]

Experimental Workflows and Protocols

The biological evaluation of 2-p-tolylamino-thiazol-4-one can be structured into a tiered approach, moving from broad phenotypic screens to specific mechanistic assays.

Workflow for In Vitro Evaluation```dot

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: In Vivo Validation A MTT/MTS Assay B Dose-Response Curve Generation A->B C IC50 Determination B->C D Apoptosis Assays (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mitochondrial Membrane Potential D->F G Xenograft Model E->G H Efficacy & Toxicity Studies G->H

Caption: Putative intrinsic apoptosis pathway activated by the compound.

Principle: This assay determines the effect of the compound on the progression of the cell cycle. [10][11]The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry. [11][12] Materials:

  • Cancer cells

  • 2-p-tolylamino-thiazol-4-one

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control60 ± 3.525 ± 2.115 ± 1.8
Compound X (IC₅₀)75 ± 4.210 ± 1.515 ± 2.0
Phase 3: In Vivo Efficacy Studies

Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a more complex biological system. [13]

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. [14]The effect of the test compound on tumor growth is then evaluated. [13][14] Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line with proven tumorigenicity

  • 2-p-tolylamino-thiazol-4-one formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment and control groups.

  • Compound Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Data Analysis: Calculate tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., weight loss, behavioral changes).

G A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment Initiation C->D E Efficacy & Toxicity Assessment D->E F Endpoint Analysis E->F

Caption: Workflow for a typical in vivo xenograft study.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following practices are essential:

  • Controls: Always include appropriate positive and negative controls in every experiment.

  • Replicates: Perform each experiment with technical and biological replicates to ensure reproducibility.

  • Orthogonal Assays: Confirm key findings using different, complementary assays. For example, apoptosis induction can be confirmed by measuring caspase activity or PARP cleavage.

  • Dose- and Time-Dependence: Evaluate the effects of the compound at multiple concentrations and time points to establish a clear dose-response and temporal relationship.

Conclusion

The systematic biological evaluation of 2-p-tolylamino-thiazol-4-one as an anticancer agent requires a multi-pronged approach. By following the detailed protocols and workflows outlined in this guide, researchers can generate high-quality, reliable data to thoroughly characterize the compound's anticancer properties. This comprehensive assessment is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent for cancer treatment.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). PubMed. Retrieved January 21, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved January 21, 2026, from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Apoptosis Assay Chart. (n.d.). Merck Millipore. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick GmbH. Retrieved January 21, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine-4-one and Thiadiazol Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. (2022). Agilent. Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis: Flow vs Imaging Cytometry. (2019). Biocompare. Retrieved January 21, 2026, from [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). PubMed. Retrieved January 21, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Notes & Protocols: In Vitro Antimicrobial Assays for 2-p-tolylamino-thiazol-4-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antimicrobial susceptibility testing (AST) for the novel compound 2-p-to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antimicrobial susceptibility testing (AST) for the novel compound 2-p-tolylamino-thiazol-4-one. Thiazolidin-4-one derivatives are recognized as a valuable scaffold in medicinal chemistry, with numerous reports highlighting their potential as antimicrobial agents.[1][2][3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring data integrity and reproducibility. We present a multi-tiered approach, beginning with a qualitative screening assay (Agar Disk Diffusion) and progressing to quantitative gold-standard methods (Broth Microdilution for Minimum Inhibitory Concentration and Minimum Bactericidal Concentration determination). All methodologies are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), the authoritative body for AST methods.[4][5][6]

Introduction: The Rationale for Antimicrobial Screening

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of new chemical entities with potent antimicrobial activity.[7][8] Thiazole and thiazolidin-4-one cores are heterocyclic structures present in many compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[2][8][9][10] The target compound, 2-p-tolylamino-thiazol-4-one, belongs to this promising class.

The objective of in vitro AST is to reliably predict how a bacterial pathogen may respond to an antimicrobial agent in vivo.[11] This process is fundamental to drug discovery, providing the initial data on a compound's spectrum of activity and potency. The methods described herein are designed to produce standardized and comparable results, which is crucial for the global surveillance and control of AMR.[11][12]

Workflow Overview

The evaluation of a novel compound like 2-p-tolylamino-thiazol-4-one follows a logical progression from qualitative screening to quantitative determination of inhibitory and cidal concentrations. This workflow ensures efficient use of resources by first identifying if and where activity exists before committing to more labor-intensive quantitative assays.

Antimicrobial Assay Workflow start_node Start: Compound Synthesis & Purification prep_node Preparation of Test Compound Stock & Bacterial Inoculum start_node->prep_node qual_screen Qualitative Screening: Agar Disk Diffusion (Kirby-Bauer) prep_node->qual_screen no_activity No Significant Activity Observed (End) qual_screen->no_activity Inactive quant_mic Quantitative Assay: Broth Microdilution (MIC Determination) qual_screen->quant_mic Active quant_mbc Bactericidal Assay: Subculture for MBC Determination quant_mic->quant_mbc end_node Data Analysis: Determine MIC/MBC, Interpret Results quant_mbc->end_node

Figure 1: General workflow for antimicrobial evaluation of a novel compound.

Essential Preparations: The Foundation of Reliable Data

The accuracy of any AST result is critically dependent on the quality and standardization of the starting materials. Inconsistent preparation is a primary source of experimental error.[13]

Test Compound Stock Solution

Due to the likely hydrophobic nature of 2-p-tolylamino-thiazol-4-one, a solvent such as Dimethyl Sulfoxide (DMSO) is required for initial solubilization.

  • Weighing: Accurately weigh a precise amount of the purified compound.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and prepare a working stock by diluting it in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth. A solvent toxicity control must always be included in the assay.

Bacterial Strains and Inoculum Standardization

Standardized testing requires the use of well-characterized quality control (QC) strains, such as those from the American Type Culture Collection (ATCC).

  • Gram-positive examples: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative examples: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Inoculum Preparation Protocol: The goal is to achieve a standardized bacterial suspension corresponding to a 0.5 McFarland turbidity standard , which is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth at 35-37°C until it achieves a turbidity comparable to the 0.5 McFarland standard. This can be verified using a spectrophotometer (A₆₂₅nm = 0.08-0.13) or a densitometer.

  • Adjust the suspension turbidity by adding sterile saline or broth if it is too dense, or by incubating longer if it is too light.

  • This standardized suspension must be used within 15 minutes of preparation to ensure the correct bacterial density for the assay.[14][15]

Culture Media

For routine antimicrobial susceptibility testing of non-fastidious bacteria, Mueller-Hinton medium is the international standard.[12][15][16]

  • Mueller-Hinton Agar (MHA): Used for the agar disk diffusion method. Its composition is well-defined, it supports the growth of most common pathogens, and it has a low concentration of inhibitors (e.g., sulfonamide inhibitors), ensuring good reproducibility.[12][16] The agar depth must be standardized to 4 mm, as this affects antibiotic diffusion.[15][17]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Used for broth dilution methods. It is supplemented with calcium and magnesium ions to standard concentrations, as these divalent cations are crucial for the activity of certain classes of antibiotics and for maintaining bacterial cell membrane stability.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Test)

This method is a simple, rapid, and cost-effective qualitative screening tool to determine if 2-p-tolylamino-thiazol-4-one possesses any antimicrobial activity.[7][17] The principle is based on the diffusion of the antimicrobial agent from an impregnated disk into the agar, creating a concentration gradient. If the compound is active, a clear zone of growth inhibition will form around the disk.[16]

Methodology
  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[13][14] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[14][17]

  • Drying: Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) before applying the disks.[14]

  • Disk Preparation & Application:

    • Sterilize blank paper disks (6 mm diameter).

    • Impregnate the sterile disks with a known volume (e.g., 10-20 µL) of a specific concentration of the 2-p-tolylamino-thiazol-4-one solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[14][15] Gently press each disk to ensure complete contact with the agar.[15][16]

    • Disks should be spaced at least 24 mm apart from center to center.[16]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic (e.g., Gentamicin).

    • Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[18]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[19][20][21] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12][21][22]

Methodology
  • Plate Setup: Using a sterile 96-well round-bottom microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the 2x final starting concentration of 2-p-tolylamino-thiazol-4-one (prepared in CAMHB) to the wells in column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.

  • Controls Setup:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound, serving as a check for media contamination.

  • Inoculation: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]

MIC Protocol Workflow setup 1. Add 50µL Broth to Wells 2-12 add_cmpd 2. Add 100µL of 2x Compound to Well 1 setup->add_cmpd serial_dil 3. Perform 2-Fold Serial Dilution (Well 1 to 10) add_cmpd->serial_dil inoculate 5. Add 50µL Inoculum to Wells 1-11 serial_dil->inoculate controls Setup Controls: Well 11 (Growth) Well 12 (Sterility) serial_dil->controls prep_inoculum 4. Prepare Final Inoculum (~1x10^6 CFU/mL) prep_inoculum->inoculate incubate 6. Incubate Plate (35°C, 16-20h) inoculate->incubate controls->incubate read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Figure 2: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MIC value indicates the concentration required to inhibit growth (bacteriostatic activity), but not necessarily to kill the bacteria. The MBC test is performed after the MIC is determined to assess bactericidal activity.[23] The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[23][24][25]

Methodology
  • Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.

  • Subculture: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each selected well.

  • Plate Aliquots: Spread the aliquot onto a fresh, antibiotic-free MHA plate. Label each plate clearly with the corresponding concentration from the MIC assay.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[23][24]

MBC Protocol Workflow start_mic Start with Completed MIC Plate select_wells 1. Select Clear Wells: MIC, 2x MIC, 4x MIC & Growth Control start_mic->select_wells subculture 2. Aliquot 10-100µL from Selected Wells onto Fresh MHA Plates select_wells->subculture incubate 3. Incubate MHA Plates (35°C, 18-24h) subculture->incubate count_cfu 4. Count Colonies (CFU) on Each Plate incubate->count_cfu determine_mbc 5. Determine MBC: Lowest Concentration with ≥99.9% Kill Rate count_cfu->determine_mbc

Figure 3: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Data Analysis and Interpretation

MIC/MBC Results

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC is a key indicator of the compound's mode of action.

  • An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[23][24]

  • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Table 1: Example Data Presentation for 2-p-tolylamino-thiazol-4-one

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922322568Bacteriostatic
P. aeruginosa ATCC 27853>128>128-Resistant
Gentamicin (S. aureus)122Bactericidal

Troubleshooting Common Issues

In vitro assays can be subject to variability. A systematic approach to troubleshooting is essential for maintaining data quality.

Table 2: Troubleshooting Guide for Antimicrobial Assays

ProblemPotential Cause(s)Recommended Solution(s)
No growth in any wells, including the growth control.Inoculum was not viable; Error in media preparation; Residual sterilant in plate.Use a fresh, actively growing culture for inoculum; Verify media preparation protocol; Ensure plates are properly aerated if using ethylene oxide sterilization.
Growth in the sterility control well.Contamination of media, pipette tips, or plate.Use aseptic technique throughout; Check sterility of media and reagents before use.
Inconsistent MIC results between replicates.Inaccurate pipetting; Inhomogeneous inoculum; Compound precipitation.Calibrate pipettes regularly; Vortex inoculum before dilution and addition; Check compound solubility in the test medium. A solubility test prior to the assay is recommended.
"Skipped" wells (growth at a higher concentration than a clear well).Contamination of a single well; Compound precipitation at high concentrations; The compound may exhibit a paradoxical effect (Eagle effect).Repeat the assay with careful technique; Visually inspect wells for precipitate; If reproducible, this may be a real phenomenon requiring further investigation.
Zone edges are fuzzy or indistinct in disk diffusion.Bacterial culture is mixed; Organism is motile.Ensure a pure culture is used by streaking for isolation; This can be characteristic of some motile bacteria like Proteus spp.

References

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • van der Valk, R. A. P., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Biological Engineering. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... protocols.io. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • Florea, A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pathogens. Retrieved from [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Stana, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Asati, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. Retrieved from [Link]

  • Beyza, S. S., et al. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Stana, A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Kumar, A., et al. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Oniga, S., et al. (2015). Synthesis and antimicrobial activity of some new 2-hydrazone-thiazoline-4-ones. Farmacia. Retrieved from [Link]

  • Doern, G. V. (1995). Clinical limitations of in vitro testing of microorganism susceptibility. Semantic Scholar. Retrieved from [Link]

  • Rajeswari, S., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Saudi Chemical Society. Retrieved from [Link]

  • Bîcu, E., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

Sources

Method

The Versatile Scaffold: Application Notes on 2-p-Tolylamino-thiazol-4-one in Medicinal Chemistry

Introduction: The thiazol-4-one core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, 2-p-tolylamino-thiazol-4-one emer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazol-4-one core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Among its numerous derivatives, 2-p-tolylamino-thiazol-4-one emerges as a compound of significant interest, serving as a versatile building block for the development of novel therapeutic agents. Its structure, featuring a substituted aminothiazole ring, allows for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6][7] This guide provides an in-depth exploration of the synthesis, biological applications, and mechanistic insights of 2-p-tolylamino-thiazol-4-one and its analogues, tailored for researchers and professionals in drug discovery and development.

Synthetic Protocol: A Reliable Pathway to the Thiazol-4-one Core

The synthesis of 2-p-tolylamino-thiazol-4-one and its derivatives is most commonly achieved through a Hantzsch-type thiazole synthesis or related cyclocondensation reactions.[8][9] The following protocol details a robust method for the preparation of the parent compound, which can be adapted for the synthesis of various analogues.

Protocol 1: Synthesis of 2-p-Tolylamino-thiazol-4-one

This protocol is based on the well-established reaction between a thiourea derivative and an α-haloester.

Materials:

  • p-Tolylthiourea

  • Ethyl chloroacetate

  • Anhydrous ethanol

  • Sodium acetate

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylthiourea (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add ethyl chloroacetate (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to facilitate the cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate of the product may form. If not, reduce the solvent volume using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure 2-p-tolylamino-thiazol-4-one.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent hydrolysis of the ester and to promote the desired condensation reaction.

  • Sodium Acetate: This weak base is sufficient to deprotonate the thiourea and facilitate the nucleophilic attack on the α-haloester without causing unwanted side reactions.

  • Reflux Conditions: Heating provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Synthesis_Workflow p_tolylthiourea p-Tolylthiourea reflux Reflux (4-6h) p_tolylthiourea->reflux ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reflux sodium_acetate Sodium Acetate sodium_acetate->reflux anhydrous_ethanol Anhydrous Ethanol anhydrous_ethanol->reflux workup Work-up & Precipitation reflux->workup purification Recrystallization workup->purification product 2-p-Tolylamino-thiazol-4-one purification->product

Caption: Synthetic workflow for 2-p-tolylamino-thiazol-4-one.

Applications in Medicinal Chemistry

The 2-p-tolylamino-thiazol-4-one scaffold has been extensively explored for various therapeutic applications, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of 2-aminothiazol-4-one have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][4][10][11] The presence of the p-tolyl group can contribute to favorable hydrophobic interactions within the binding pockets of target proteins.

Mechanism of Action: While the precise mechanism can vary depending on the specific derivative, a common mode of action involves the inhibition of protein kinases.[7][12][13] Many kinases are dysregulated in cancer, and the thiazole scaffold can act as a hinge-binding motif, crucial for inhibitor binding in the ATP-binding site. For instance, derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9, which plays a critical role in regulating transcription in cancer cells.[12][13] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and induces apoptosis in cancer cells.[12]

Anticancer_Mechanism drug 2-p-Tolylamino-thiazol-4-one Derivative cdk9 CDK9 drug->cdk9 Inhibition rna_pol_ii RNA Polymerase II cdk9->rna_pol_ii Phosphorylation transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) rna_pol_ii->transcription apoptosis Apoptosis transcription->apoptosis Inhibition

Caption: Proposed anticancer mechanism via CDK9 inhibition.

Quantitative Data Summary:

Compound SeriesCancer Cell LineIC50 (µM)Reference
Triphenylamine-linked thiazole analoguesA-549 (lung)0.00803 - 0.0095[1][10]
Triphenylamine-linked thiazole analoguesMDA-MB-231 (breast)0.0103 - 0.0147[1][10]
Thiazole derivativesMCF-7 (breast)5.33 - 8.97[2][11]
Thiazole derivativesHepG2 (liver)4.97 - 27.59[2][11]
Antimicrobial Activity

The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial agents.[5][14][15][16] Derivatives of 2-p-tolylamino-thiazol-4-one have shown promising activity against a variety of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial mechanism of thiazolidin-4-ones is often attributed to the inhibition of essential bacterial enzymes.[14][16] One proposed target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. The specific substitutions on the thiazole ring and the amino group are crucial for determining the potency and spectrum of antimicrobial activity.[5]

Quantitative Data Summary:

Compound SeriesBacterial StrainMIC (mg/mL)Reference
2,3-diaryl-thiazolidin-4-onesS. aureus0.008 - 0.24[14][16]
2,3-diaryl-thiazolidin-4-onesS. Typhimurium0.008 - 0.06[14][16]
2-amino-5-alkylidene-thiazol-4-onesP. aeruginosaPotent activity reported[5]
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativesGram-positive strains31.25 µg/mL[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-p-tolylamino-thiazol-4-one derivatives can be significantly modulated by substitutions at various positions of the thiazole ring.

  • Position 2 (Amino Group): The nature of the substituent on the amino group is critical. The p-tolyl group often provides a good balance of lipophilicity and steric bulk for effective binding to target proteins.

  • Position 5: Modifications at this position with different alkylidene or arylidene groups have been shown to influence both anticancer and antimicrobial activities.[5][17] These groups can extend into specific pockets of the target enzyme, enhancing binding affinity.

Conclusion and Future Directions

2-p-Tolylamino-thiazol-4-one represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents underscores the potential of this chemical class. Future research should focus on elucidating the precise molecular targets for different derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The exploration of this scaffold in other therapeutic areas, such as anti-inflammatory and antiviral research, also holds significant promise.[2][18]

References

  • Baumgart, S., Kupczyk, D., Archała, A., Koszła, O., Sołek, P., Płaziński, W., ... & Studzińska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3429.
  • Zidar, N., Mašič, L. P., & Kikelj, D. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(2), 947-955.
  • Nikalje, A. P. (2025).
  • Jayakumar, R., et al. (n.d.). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Molecular Structure, 1245, 131068.
  • Zarghi, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Saudi Chemical Society, 21(1), S1-S7.
  • MDPI. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • de Oliveira, R. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2693-2706.
  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 90.
  • Siddiqui, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
  • Hole, A. J., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-659.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Foulon, T., et al. (2012). Synthesis of Bioactive 2-(Arylamino)
  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Popova, Y., et al. (2004). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Farmatsiia (Sofiia, Bulgaria), 51(3-4), 10-16.
  • Wang, S., et al. (2010). Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Chemistry & Biology, 17(10), 1111-1121.
  • Nastasa, C., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1416.
  • ResearchGate. (n.d.). Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. Retrieved from [Link]

  • Głowacka, J., & Wujec, M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6509.
  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-131.
  • Popiolek, L., & Kosikowska, U. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 11, 973-984.
  • Jiao, X., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. Archiv der Pharmazie, 347(11), 811-822.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Currie, K. S., et al. (2009). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 19(4), 1222-1225.
  • Lui, M. S., et al. (1986). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 35(20), 3469-3476.
  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.

Sources

Application

Application Notes & Protocols: 2-p-Tolylamino-thiazol-4-one as a Versatile Scaffold for Modern Drug Design

Introduction: The Thiazol-4-one Core - A Privileged Scaffold in Medicinal Chemistry The thiazole ring system is a cornerstone in heterocyclic chemistry and drug discovery, prized for its versatile biological activities a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazol-4-one Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring system is a cornerstone in heterocyclic chemistry and drug discovery, prized for its versatile biological activities and synthetic accessibility.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[3] When incorporated into the thiazolidin-4-one (or thiazol-4-one) framework, the resulting scaffold exhibits an exceptionally broad range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5][6][7][8]

The 2-amino-thiazol-4-one core, in particular, offers a synthetically tractable platform for creating diverse chemical libraries. The amino group at the C2 position serves as a critical handle for introducing various substituents, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide focuses specifically on the 2-p-tolylamino-thiazol-4-one scaffold, a promising starting point for the rational design of novel therapeutics across multiple disease areas. The para-tolyl group provides a well-defined hydrophobic and aromatic feature that can be systematically modified to probe structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthetic strategies, key biological applications, and detailed experimental protocols for leveraging this scaffold in a drug discovery program.

Synthesis and Derivatization Strategy

A robust and efficient synthesis is the foundation of any scaffold-based drug discovery program. The 2-p-tolylamino-thiazol-4-one core and its derivatives are readily accessible through established synthetic routes, most notably the Hantzsch thiazole synthesis.

Rationale for Synthetic Approach

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[9] It involves the cyclocondensation of an α-haloketone (or α-haloester/acid in this case) with a thiourea. This approach is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the rapid generation of a library of analogs. For our target scaffold, the key precursors are p-tolylthiourea and a suitable α-haloacetylating agent, such as chloroacetic acid or its esters. Further derivatization is commonly performed at the C5 position via Knoevenagel condensation with various aldehydes, enabling extensive exploration of the chemical space.[10]

General Synthetic Workflow

The following diagram illustrates the general, two-step synthetic pathway for generating a library of C5-substituted 2-p-tolylamino-thiazol-4-one derivatives.

G cluster_0 Step 1: Core Synthesis (Hantzsch) cluster_1 Step 2: C5 Derivatization (Knoevenagel) A p-Tolylthiourea C 2-p-Tolylamino-thiazol-4-one (Core Scaffold) A->C Cyclocondensation  NaOAc, EtOH, Reflux B Chloroacetic Acid B->C D Core Scaffold F 5-Arylidene-2-p-tolylamino-thiazol-4-one (Final Product) D->F Condensation  Piperidine, EtOH, Reflux E Aromatic Aldehyde (R-CHO) E->F

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of 2-(p-Tolylamino)thiazol-4(5H)-one (Core Scaffold)

Causality: This protocol utilizes the Hantzsch thiazole synthesis. Sodium acetate is used as a weak base to facilitate the reaction by neutralizing the HCl byproduct, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent for the reactants.

Materials:

  • p-Tolylthiourea

  • Chloroacetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • In a round-bottom flask, dissolve p-tolylthiourea (1 equivalent) and chloroacetic acid (1 equivalent) in absolute ethanol.

  • Add anhydrous sodium acetate (2 equivalents) to the mixture.

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 2-(p-tolylamino)thiazol-4(5H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Area 1: Anticancer Drug Design

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, with derivatives showing potent activity against a wide range of human cancer cell lines, including breast, colon, and lung cancer.[11]

Rationale and Mechanism of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling proteins like protein kinases (e.g., EGFR), cell cycle regulators (e.g., CDKs), and anti-apoptotic proteins like Bcl-2.[12] The cytostatic and apoptotic effects of 4-thiazolidinones have been demonstrated in multiple studies, often involving cell cycle arrest.[13][14] For the purpose of this guide, we will focus on a general antiproliferative screening protocol to identify lead compounds.

G GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor Thiazol-4-one Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a growth factor receptor signaling pathway.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: This protocol measures the metabolic activity of cells as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability and widespread use.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Self-Validation: The protocol's integrity relies on controls. A vehicle control (DMSO) establishes the baseline for 100% viability, while a potent cytotoxic agent (e.g., Staurosporine or Doxorubicin) serves as a positive control for inhibition.[8][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver).[12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or controls) at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "positive control" (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data
CompoundTarget Cell LineIC₅₀ (µM)[8][12]
Scaffold-A MCF-7 (Breast)7.3 ± 0.4
Scaffold-A HepG2 (Liver)9.1 ± 0.8
Scaffold-B MCF-7 (Breast)2.6 ± 0.2
Scaffold-B HepG2 (Liver)4.7 ± 0.5
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
Doxorubicin HepG2 (Liver)1.2 ± 0.2

Application Area 2: Antimicrobial Drug Design

Thiazolidin-4-one derivatives are recognized as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[4][7][15]

Rationale and Mechanism of Action

The mechanism of action for many thiazolidinone-based antimicrobials involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets. One such target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][16] Inhibiting MurB disrupts cell wall integrity, leading to bacterial cell death.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial potency.[4][17]

Self-Validation: The assay includes a positive control (a known antibiotic like Ampicillin) to confirm the susceptibility of the bacterial strain and a negative/growth control (no compound) to ensure the bacteria are viable and the medium supports growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Mueller-Hinton Broth (MHB).

  • Test compounds (dissolved in DMSO).

  • Standard antibiotic (e.g., Ampicillin).

  • Sterile 96-well microplates.

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells for:

    • Growth Control: MHB + bacterial inoculum (no compound).

    • Sterility Control: MHB only (no bacteria, no compound).

    • Positive Control: MHB + bacterial inoculum + standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Sample MIC Data
CompoundS. aureus MIC (µg/mL)[4]E. coli MIC (µg/mL)[4]
Scaffold-C 832
Scaffold-D 416
Ampicillin 28

Application Area 3: Anti-inflammatory Drug Design

Derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory disorders.[10][18][19]

Rationale and Mechanism of Action

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for producing prostaglandins (like PGE₂) that mediate pain and inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Thiazol-4-one Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway for anti-inflammatory effect.

Protocol: In Vitro COX-2 Inhibition Assay (PGE₂ Measurement)

Causality: This protocol uses lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the upregulation of COX-2 and subsequent production of PGE₂. The efficacy of the test compound is determined by its ability to reduce PGE₂ levels, which can be quantified using a sensitive ELISA kit.

Self-Validation: Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), is used as a positive control to validate the assay's responsiveness.[10] An LPS-only control establishes the maximum inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • Lipopolysaccharide (LPS).

  • Test compounds (dissolved in DMSO).

  • Diclofenac sodium (positive control).[10]

  • PGE₂ ELISA Kit.

  • 24-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds or Diclofenac for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-only control.

Data Presentation: Sample PGE₂ Inhibition Data
TreatmentPGE₂ Concentration (pg/mL)% Inhibition
Control (No LPS)< 50-
LPS (1 µg/mL)2500 ± 1500%
LPS + Scaffold-E (10 µM)1200 ± 9052%
LPS + Diclofenac (10 µM)600 ± 5076%

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-p-tolylamino-thiazol-4-one scaffold is crucial for optimizing potency and selectivity. Based on literature, several key structural regions influence biological activity.[3][20][21][22]

  • C2-Arylamino Group: The nature of the substituent on the amino group is critical. The p-tolyl group provides a good balance of hydrophobicity and electronics. Modifications to this ring (e.g., adding electron-withdrawing or -donating groups) can significantly impact target binding.[3]

  • C5-Position: This is the most common site for derivatization. Introducing bulky or electron-rich aromatic groups via Knoevenagel condensation often enhances activity. The stereochemistry (E/Z isomerism) of the resulting double bond can also be a factor.[20][23]

  • Thiazolidinone Core: While less frequently modified, the core heterocycle is essential for activity. Isosteric replacements could be explored but may fundamentally alter the scaffold's properties.

G cluster_0 Key Modification Points A C5 Position: - Primary site for derivatization. - Knoevenagel condensation with aldehydes. - Influences potency and selectivity. B C2-Arylamino Group: - p-Tolyl group provides hydrophobic interaction. - Ring substitution (EWG/EDG) fine-tunes activity. C Thiazolidinone Core: - Essential pharmacophore. - Provides key H-bond donors/acceptors.

Caption: Key structural regions for SAR exploration.

Conclusion and Future Directions

The 2-p-tolylamino-thiazol-4-one scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel therapeutic agents. Its proven utility in developing compounds with potent anticancer, antimicrobial, and anti-inflammatory activities underscores its value in medicinal chemistry. The protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and begin the optimization of new drug candidates based on this privileged core.

Future work should focus on expanding the chemical diversity around the scaffold, particularly at the C5 position, and exploring less common modifications to the p-tolyl ring. Integrating computational approaches, such as molecular docking and QSAR studies, will be invaluable for guiding the rational design of next-generation compounds with enhanced potency, selectivity, and improved drug-like properties.[24]

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. (2003). PubMed. Retrieved January 21, 2026, from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved January 21, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Digital Medicine Association. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Hindawi. Retrieved January 21, 2026, from [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). American Society for Microbiology. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Method

Application Note &amp; Protocols: The Strategic Use of 2-p-Tolylamino-thiazol-4-one in the Synthesis of Bioactive Heterocycles

Introduction: The Thiazolone Core as a Privileged Scaffold In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Heterocyclic compounds are foundational to this process, with nitrogen and sulfur-containing rings being particularly prominent in a vast number of pharmaceuticals.[1] Among these, the 2-aminothiazole moiety is a well-established pharmacophore, integral to drugs exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, highly versatile derivative: 2-p-tolylamino-thiazol-4-one (also known as 2-(4-methylphenylamino)thiazol-4(5H)-one). This compound serves as an exceptional starting material for generating libraries of bioactive molecules. Its utility stems from two key structural features: the thiazolidinone ring, which imparts a rigid and predictable geometry, and the highly reactive methylene group at the C5 position, which is primed for chemical elaboration.[4] These 2-amino-4-thiazolidinones are recognized as synthetically adaptable substrates for creating a diverse array of biologically active compounds.[4][5]

This document provides an in-depth exploration of the primary synthetic strategies employing 2-p-tolylamino-thiazol-4-one, with a focus on the Knoevenagel condensation. We will detail the underlying reaction mechanisms, provide field-tested experimental protocols, and survey the significant biological activities of the resulting heterocyclic derivatives.

Section 1: Strategic Analysis of the 2-p-Tolylamino-thiazol-4-one Scaffold

The power of 2-p-tolylamino-thiazol-4-one as a synthetic building block lies in its inherent chemical reactivity, which allows for diversification at specific sites.

  • The C5 Active Methylene Group: The protons on the carbon at the 5th position are flanked by a carbonyl group (C4) and the sulfur atom of the thiazole ring. This electronic arrangement renders them acidic and thus easily removable by a mild base. This deprotonation generates a nucleophilic enolate, which is the key intermediate for C-C bond formation, most notably through condensation reactions.

  • The Exocyclic Amino Group: The secondary amine at the C2 position provides a site for further modification, such as acylation or alkylation, although reactions at the C5 position are more commonly exploited for initial library generation.

  • The Thiazolone Core: The central ring system is a stable pharmacophore that correctly orients the substituents in three-dimensional space for optimal interaction with biological targets.

The logical relationship for the synthetic utility of this scaffold can be visualized as follows:

cluster_Scaffold 2-p-Tolylamino-thiazol-4-one Scaffold cluster_Features Key Reactive Sites cluster_Reactions Primary Synthetic Transformations cluster_Products Resulting Bioactive Heterocycles Scaffold Core Structure Methylene C5 Active Methylene (Nucleophilic Site) Scaffold->Methylene possesses Amine C2 p-Tolylamino Group (Further Modification) Scaffold->Amine possesses Knoevenagel Knoevenagel Condensation Methylene->Knoevenagel enables Acylation N-Acylation / Alkylation Amine->Acylation allows Products Diverse Library of 5-substituted Derivatives Knoevenagel->Products to generate Acylation->Products to generate

Caption: Logical workflow for scaffold diversification.

Section 2: The Knoevenagel Condensation: A Cornerstone Strategy

The most powerful and widely used method for elaborating the 2-p-tolylamino-thiazol-4-one scaffold is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene component (the thiazolone) to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine. A mild base is crucial because a strong base (e.g., NaOH, NaOEt) could induce an undesired self-condensation of the aldehyde reactant or lead to hydrolysis of the thiazolone ring.[6] The base's role is to facilitate the initial, rate-limiting deprotonation of the C5 methylene group.

  • Solvent: Protic solvents like absolute ethanol or glacial acetic acid are commonly used. Ethanol is an excellent solvent for the reactants and facilitates the reaction under reflux. Acetic acid can serve as both a solvent and a co-catalyst, promoting both the condensation and subsequent dehydration steps.

  • Reactants: A wide variety of aromatic and heteroaromatic aldehydes can be used, allowing for the introduction of immense structural diversity. This is key to tuning the biological activity of the final compounds.

Reaction Mechanism

The mechanism proceeds through three distinct stages:

  • Enolate Formation: The basic catalyst (B:) abstracts an acidic proton from the C5 position of the thiazolone ring, generating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.[8]

  • Dehydration: The alkoxide is protonated, and a subsequent base-assisted elimination of a water molecule yields the final, thermodynamically stable 5-ylidene-2-(p-tolylamino)thiazol-4(5H)-one derivative.

cluster_mech Knoevenagel Condensation Mechanism Start Thiazolone + Aldehyde Enolate [1] Base abstracts proton → Enolate Formation Start->Enolate Attack [2] Nucleophilic Attack on Aldehyde Carbonyl Enolate->Attack Intermediate [3] Tetrahedral Alkoxide Intermediate Attack->Intermediate Dehydration [4] Protonation & Dehydration (-H2O) Intermediate->Dehydration Product Final α,β-Unsaturated Product Dehydration->Product

Caption: Stepwise mechanism of the Knoevenagel condensation.

Section 3: Experimental Protocol & Workflow

This section provides a robust, generalized protocol for the synthesis of 5-arylmethylene-2-(p-tolylamino)thiazol-4(5H)-one derivatives.

Protocol 1: Synthesis of 5-(4-chlorobenzylidene)-2-(p-tolylamino)thiazol-4(5H)-one

This protocol is a representative example and can be adapted for various substituted aldehydes.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
2-p-tolylamino-thiazol-4-one206.272.06 g10Starting Material
4-Chlorobenzaldehyde140.571.41 g10Electrophile
Piperidine85.15~0.5 mL-Catalyst
Absolute Ethanol46.0750 mL-Solvent
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-p-tolylamino-thiazol-4-one (2.06 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture to obtain a suspension.

  • Addition of Reagents: Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the suspension, followed by the addition of piperidine (0.5 mL) using a micropipette.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The starting materials will be consumed and a new, less polar product spot will appear. The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Allow the flask to stand in an ice bath for 30 minutes to maximize precipitation.

  • Workup: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from glacial acetic acid or a mixture of ethanol and dimethylformamide (DMF) to yield a pure crystalline solid.

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Setup 1. Setup Flask with Thiazolone & Ethanol Add 2. Add Reagents Aldehyde & Piperidine Catalyst Setup->Add React 3. Reflux (4-6h) Monitor by TLC Add->React Cool 4. Cool to RT & Ice Bath React->Cool Filter 5. Filter & Wash with Cold Ethanol Cool->Filter Purify 6. Recrystallize (if necessary) Filter->Purify Characterize 7. Dry & Characterize (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for synthesis.

Section 4: A Survey of Bioactive Derivatives

The true value of this synthetic platform is demonstrated by the diverse biological activities of the resulting heterocycles. The introduction of different aryl and heteroaryl moieties at the C5 position via the Knoevenagel condensation drastically influences the molecule's interaction with biological targets. The 2-aminothiazole scaffold is a key component in compounds with anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2]

cluster_mods Synthetic Modification via Knoevenagel Condensation cluster_activities Resulting Biological Activities Scaffold 2-p-Tolylamino-thiazol-4-one (Core Scaffold) Mod1 Condensation with Substituted Benzaldehydes Scaffold->Mod1 modified by Mod2 Condensation with Heterocyclic Aldehydes (e.g., Furan, Thiophene) Scaffold->Mod2 modified by Act1 Anticancer Mod1->Act1 Act3 Anti-inflammatory Mod1->Act3 Act2 Antimicrobial Mod2->Act2 Act4 Antioxidant Mod2->Act4

Caption: Scaffold modification leads to diverse bioactivities.

Anticancer Activity

Thiazole derivatives are potent anticancer agents.[2] Derivatives of 2-p-tolylamino-thiazol-4-one bearing substituted phenyl rings at the C5 position have shown significant cytotoxicity against various cancer cell lines, such as hepatocellular carcinoma (HepG2).[9] The mechanism often involves the inhibition of key cellular enzymes or disruption of signaling pathways crucial for cancer cell proliferation.

  • Example Derivatives:

    • 5-(4-Nitrophenylmethylidene)-...

    • 5-(3,4,5-Trimethoxyphenylmethylidene)-...

    • 5-(4-Dimethylaminophenylmethylidene)-...

Antimicrobial Activity

The thiazole ring is a cornerstone of many antimicrobial agents.[10] By condensing 2-p-tolylamino-thiazol-4-one with aldehydes containing halogen atoms (F, Cl, Br) or heterocyclic rings like furan and thiophene, novel compounds with potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans), can be synthesized.[2]

  • Example Derivatives:

    • 5-(4-Fluorophenylmethylidene)-...

    • 5-(5-Nitrofurfurylidene)-...

    • 5-(Thiophen-2-ylmethylidene)-...

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases. Thiazole derivatives can act as potent anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX). Furthermore, the scaffold can be modified to create effective antioxidant agents that scavenge harmful free radicals.[2]

  • Example Derivatives:

    • 5-(4-Hydroxyphenylmethylidene)-...

    • 5-(4-Methoxyphenylmethylidene)-...

R-Group at C5 (from R-CHO)Predominant Biological ActivityRationale / Notes
4-NitrophenylAnticancerThe electron-withdrawing nitro group often enhances cytotoxic potential.
3,4,5-TrimethoxyphenylAnticancerThis substitution pattern is found in known tubulin inhibitors like combretastatin.
4-Halophenyl (F, Cl, Br)Antimicrobial, AnticancerHalogens increase lipophilicity, aiding cell membrane penetration.
Furan / ThiopheneAntimicrobialThese heterocycles are bioisosteres of the phenyl ring and can form unique interactions.
4-HydroxyphenylAntioxidant, Anti-inflammatoryThe phenolic hydroxyl group is a classic hydrogen donor for radical scavenging.

Conclusion

2-p-Tolylamino-thiazol-4-one is a powerful and economically viable starting material for the development of novel bioactive heterocycles. Its reactive C5 methylene group is perfectly suited for elaboration via the Knoevenagel condensation, a reliable and high-yielding reaction that allows for the systematic introduction of chemical diversity. The resulting library of 5-ylidene derivatives has demonstrated a remarkable range of biological activities, underscoring the importance of the thiazolone core in modern drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space and therapeutic potential accessible from this versatile scaffold.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1483. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. [Link]

  • El-Malah, A. A., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia, 37(5), 1277-1290. [Link]

  • Bdaiwi, Z. M., et al. (2020). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. International Journal of Pharmaceutical Research, 12(2), 1207-1215. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Li, Y., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1222–1228. [Link]

  • Abdelgawad, M. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 29(3), 698. [Link]

  • Ono, M., et al. (2018). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molbank, 2018(4), M1020. [Link]

  • Tiyaboonchai, W., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(5). [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20076–20086. [Link]

  • Singh, S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Pharmaceutical Sciences, 12(1), 1-20. [Link]

  • Szymańska, E., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3433. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Synthetic route for 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazoles 8a–p. [Link]

  • Chhabria, M. T., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of the Serbian Chemical Society. [Link]

  • Asfandyar, M. (2020). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-p-tolylamino-thiazol-4-one Synthesis

Welcome to the technical support center for the synthesis of 2-p-tolylamino-thiazol-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-p-tolylamino-thiazol-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related thiazol-4-one derivatives. Here, we address common challenges and provide in-depth troubleshooting strategies and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to 2-p-tolylamino-thiazol-4-one Synthesis

The synthesis of 2-p-tolylamino-thiazol-4-one and its analogs is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the thiazol-4-one scaffold. These activities include but are not limited to anticancer, antioxidant, and enzyme inhibitory properties. The most common and direct route to this class of compounds is a variation of the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea derivative with an α-haloester.

Specifically, for 2-p-tolylamino-thiazol-4-one, the reaction proceeds via the condensation of N-(p-tolyl)thiourea with an appropriate 2-bromo- or 2-chloroacetic acid ester. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will walk you through the critical parameters and potential pitfalls of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a frequent issue that can often be traced back to several key reaction parameters. A systematic approach to optimizing these conditions is the most effective way to solve this problem.

  • Reaction Temperature: The reaction temperature is a critical factor. While some Hantzsch-type syntheses can proceed at room temperature, many require heating to overcome the activation energy.[1][2] If you are conducting the reaction at ambient temperature, a gradual increase to 40-60 °C is a good starting point. For less reactive starting materials, refluxing in a suitable solvent might be necessary. However, be cautious as excessive heat can lead to the decomposition of reactants or the formation of byproducts.

  • Solvent Selection: The choice of solvent plays a crucial role in reaction kinetics and, consequently, the yield. Alcohols such as ethanol and methanol are commonly employed and generally provide good results.[1] In some instances, using a mixture of solvents, like ethanol and water, has been reported to improve yields.[3]

  • Reaction Time: It is possible that the reaction has not been allowed to proceed to completion. The best way to determine the optimal reaction time is by monitoring its progress using Thin Layer Chromatography (TLC). If you observe the presence of starting materials after your initially planned duration, extend the reaction time accordingly.

  • Purity of Starting Materials: The purity of your N-(p-tolyl)thiourea and the α-haloester is paramount. Impurities can interfere with the reaction, leading to side products or complete inhibition of the desired transformation. Ensure your starting materials are of high purity, and if necessary, purify them before use.

  • Stoichiometry: While the theoretical stoichiometry is a 1:1 molar ratio of the thiourea and the α-haloester, a slight excess of one of the reagents, often the thiourea, can sometimes drive the reaction to completion.[4] Experiment with molar ratios such as 1:1.1 or 1:1.2 to see if this improves your yield.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the possible side reactions, and how can I minimize them?

Answer: The formation of multiple products indicates the occurrence of side reactions. Understanding these potential pathways is key to suppressing them.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[2][5] The regioselectivity of the reaction is influenced by the reaction conditions. Maintaining a neutral or slightly basic medium can often favor the formation of the desired 2-amino-thiazole derivative.

  • Decomposition: As mentioned earlier, excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the product, resulting in a complex mixture.[6] Careful temperature control and monitoring of the reaction progress are essential.

  • Work-up Procedure: The work-up procedure is critical for isolating a pure product. The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium bicarbonate or sodium carbonate.[1][7] This neutralizes any acid formed during the reaction and helps to precipitate the product. If the product does not precipitate, it may be soluble in the aqueous layer, necessitating extraction with an appropriate organic solvent like ethyl acetate.

Issue 3: Product Characterization Difficulties

Question: I have isolated a product, but I am having trouble confirming its structure. What are the expected spectral data for 2-p-tolylamino-thiazol-4-one?

Answer: Proper characterization is essential to confirm the identity and purity of your synthesized compound. While specific spectral data can vary slightly based on the solvent and instrument used, here are the general characteristics to look for:

  • ¹H NMR: You should expect to see signals corresponding to the protons of the p-tolyl group (aromatic protons and the methyl group protons). Additionally, there will be signals for the protons on the thiazol-4-one ring. The NH proton may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the thiazol-4-one ring, the carbons of the aromatic ring, the methyl carbon of the tolyl group, and the carbons of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-p-tolylamino-thiazol-4-one (C₁₀H₁₀N₂OS, MW: 206.26 g/mol ).[8]

  • Infrared (IR) Spectroscopy: Key characteristic peaks to look for include the C=O stretching frequency of the thiazol-4-one ring, N-H stretching, and C=N stretching vibrations.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for the synthesis of 2-p-tolylamino-thiazol-4-one?

A1: The traditional Hantzsch thiazole synthesis often proceeds without a catalyst.[6] However, for certain substrates or to improve reaction rates and yields, a catalyst can be beneficial. Some studies have reported the use of catalysts like silica-supported tungstosilicic acid for related multi-component reactions.[3] If you are experiencing low yields or slow reaction times, exploring a catalytic approach could be a viable optimization strategy.

Q2: Can I use microwave irradiation to speed up the reaction?

A2: Yes, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Hantzsch thiazole synthesis compared to conventional heating.[2][6] If you have access to a microwave reactor, this is an excellent option to explore for optimizing your reaction conditions.

Q3: What is the best way to purify the final product?

A3: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is often the most effective method for obtaining a highly pure product.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard and effective technique.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.

Experimental Protocols

General Procedure for the Synthesis of 2-p-tolylamino-thiazol-4-one

This is a representative protocol and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(p-tolyl)thiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of α-haloester: To the stirred solution, add the α-haloacetic acid ester (e.g., ethyl bromoacetate) (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C or reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of a base (e.g., sodium bicarbonate).

  • Isolation: Stir the mixture until the product precipitates. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product and purify it by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hantzsch-type Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol251245
2Ethanol60675
3EthanolReflux485
4MethanolReflux482
5Ethanol/Water (1:1)Reflux588
6AcetonitrileReflux665

Note: This table is a representative example to illustrate the effect of different reaction parameters. Actual results may vary depending on the specific substrates and conditions.

Visualization of the Reaction Mechanism

The synthesis of 2-p-tolylamino-thiazol-4-one proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in the Hantzsch thiazole synthesis.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea N-(p-tolyl)thiourea Intermediate1 Thiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloester α-Haloacetic acid ester AlphaHaloester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-p-tolylamino-thiazol-4-one Intermediate2->Product Dehydration

Caption: A simplified workflow of the Hantzsch synthesis for 2-p-tolylamino-thiazol-4-one.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ChemicalBook. (n.d.). 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • ChemScene. (n.d.). 2-[(2-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one.

Sources

Optimization

Technical Support Center: Purification of 2-p-tolylamino-thiazol-4-one

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 2-p-tolylamino-thiazol-4-one. As a Senior Application Scientist, I understand that the successful synthesis of a targ...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-p-tolylamino-thiazol-4-one. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications, from biological screening to structural analysis. This guide is designed to provide you with expert insights and practical, field-proven solutions to the specific challenges encountered during the purification of this important thiazol-4-one scaffold.

The structure of 2-p-tolylamino-thiazol-4-one, with its combination of aromatic, amine, and lactam-like functionalities, presents a unique set of purification challenges. This resource consolidates troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of 2-p-tolylamino-thiazol-4-one, which are foundational to designing a successful purification strategy.

Q1: What are the basic physical and chemical properties of 2-p-tolylamino-thiazol-4-one?

Understanding the fundamental properties is the first step in troubleshooting purification. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OS[1][2][3]
Molecular Weight 206.26 g/mol [2]
Appearance Typically a solid, may range from white to light yellow/orange.
Predicted XlogP 2.3[1][4]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

The predicted XlogP value of 2.3 suggests moderate lipophilicity, indicating it will be soluble in a range of organic solvents but may have limited solubility in highly polar or non-polar solvents.[1][4]

Q2: What is the expected tautomeric form of this molecule?

The 2-amino-thiazol-4-one core can exist in several tautomeric forms. The primary forms are the amino tautomer (2-(p-tolylamino )-thiazol-4(5H)-one) and the imino tautomer (2-(p-tolylimino )-thiazolidin-4-one). Spectroscopic and crystallographic studies on related structures suggest that while both forms can exist, the imino form is often significant or even predominant in the solid state and in solution.[5][6] This is crucial because the different tautomers may exhibit slightly different polarities, affecting chromatographic behavior.

Q3: Is 2-p-tolylamino-thiazol-4-one stable under typical purification conditions?

The thiazolidin-4-one ring is generally stable. However, under harsh acidic or basic conditions, or upon prolonged heating, the lactam bond within the ring can be susceptible to hydrolysis. It is advisable to use moderate pH conditions (pH 4-8) during aqueous workups and to avoid unnecessarily high temperatures during solvent evaporation or drying.

Troubleshooting Guide: Common Purification Challenges

This section provides direct answers to specific problems you may encounter during the purification process.

Q4: My crude product is a dark, oily residue instead of a solid. What went wrong?

This is a common issue often stemming from incomplete reaction or the formation of polymeric side products.

  • Causality: The synthesis of the thiazol-4-one ring, often a cyclocondensation reaction, can be sensitive to reaction temperature and time.[7][8] Overheating or extended reaction times can lead to decomposition or polymerization, resulting in tarry byproducts. An incorrect stoichiometric ratio of reactants can also leave behind unreacted starting materials that may be oils or low-melting solids, preventing your product from solidifying.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Before workup, analyze a small aliquot of the reaction mixture by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material is a key indicator.

    • Temperature Control: Ensure the reaction temperature did not exceed the recommended value for the specific protocol.

    • Purification Strategy: Instead of direct crystallization, attempt a "trituration." Add a solvent in which your product is expected to be poorly soluble but the oily impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously. This can often induce precipitation of the desired product as a solid, which can then be filtered and further purified. If this fails, column chromatography is necessary.

Q5: I see a persistent impurity in my ¹H NMR spectrum that I can't remove by recrystallization. What could it be?

This often points to an impurity with very similar solubility and polarity to your product.

  • Causality & Identification:

    • Unreacted Starting Material: The most common culprits are the starting materials, particularly the substituted thiourea or the α-haloacetyl species. Compare the ¹H NMR of your purified product with spectra of the starting materials to identify overlapping signals.

    • Isomeric Byproducts: Depending on the synthetic route, regioisomers can form. For instance, if using an unsymmetrical thiourea, N-acylation can occur at different nitrogen atoms. These isomers often have nearly identical polarities, making them notoriously difficult to separate by standard chromatographic methods.[6]

    • Hydrolysis Product: If the compound was exposed to harsh pH, a small amount of the hydrolyzed ring-opened product may be present. This would likely show a thiol (-SH) and a carboxylic acid (-COOH) proton in the NMR, although these can be broad and difficult to see.

  • Troubleshooting Workflow: The following workflow can help you systematically address this issue.

    G start Persistent Impurity Detected check_sm Compare ¹H NMR with Starting Materials start->check_sm is_sm Is the impurity a starting material? check_sm->is_sm change_xtal Optimize Recrystallization: - Test different solvent systems - Use slow cooling / vapor diffusion is_sm->change_xtal  Yes   is_isomer Is it a suspected isomer? is_sm->is_isomer  No   column_chrom Perform Column Chromatography change_xtal->column_chrom Ineffective end Purity Achieved change_xtal->end Effective column_chrom->end optimize_chrom Optimize Chromatography: - Use a shallower solvent gradient - Try a different stationary phase (e.g., alumina) deriv Consider derivatization to separate, then reverse the reaction optimize_chrom->deriv Ineffective optimize_chrom->end Effective is_isomer->column_chrom  No   is_isomer->optimize_chrom  Yes   re_synth Re-evaluate synthetic route to avoid byproduct formation deriv->re_synth

    Caption: Troubleshooting workflow for persistent impurities.

Q6: My yield is very low after column chromatography. Where is my product going?

Significant product loss on a silica gel column can be attributed to two main factors: irreversible adsorption or on-column degradation.

  • Causality:

    • Irreversible Adsorption: The slightly acidic nature of standard silica gel can strongly interact with basic sites in your molecule, such as the exocyclic nitrogen. This can cause the product to streak badly or remain adsorbed at the top of the column.

    • On-Column Degradation: If the product is sensitive, the extended contact time with the high surface area of the silica gel can catalyze decomposition.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a weak base, such as triethylamine (typically 0.1-1% v/v), then with your starting mobile phase. This neutralizes the acidic sites.[9]

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Minimize Contact Time: Use flash chromatography with slightly more polar solvents to move the compound through the column more quickly. Avoid letting the column run dry or sit for extended periods with the product loaded.

    • Check Polarity: Ensure you are using an appropriate solvent system. If the solvent is not polar enough, the compound will not move, increasing contact time. If it is too polar, you will get poor separation from impurities.

Experimental Protocols

Here are detailed methodologies for the most common purification techniques discussed.

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize recovery and purity.

  • Solvent Screening (Small Scale):

    • Place ~10-20 mg of your crude product into several small test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

    • If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding drops of the hot solvent until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Do not add a large excess of solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Never add charcoal to a boiling solution.

    • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography with Deactivated Silica

This method is for separating stubborn impurities or purifying non-crystalline products.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting mobile phase (the least polar solvent mixture). For compounds prone to adsorption, add 0.5% triethylamine to the solvent mixture used for both the slurry and the mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

  • MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • PubMed Central. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. [Link]

  • PubChem. 2-p-tolylamino-thiazol-4-one. [Link]

  • Chemical-Suppliers. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1. [Link]

  • ResearchGate. Crystal structure of 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)- ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one, C23H22N4OS. [Link]

  • Google Patents.
  • PubChem. 2-o-tolylamino-thiazol-4-one. [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

  • PubMed Central. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][10][11]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. [Link]

  • Google Patents.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Chemical-Suppliers. 2-o-Tolylamino-thiazol-4-one | CAS 37394-99-3. [Link]

  • PubMed Central. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. [Link]

  • ICH. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Thiazolidinone Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for thiazolidinone synthesis. As a cornerstone scaffold in medicinal chemistry, the synthesis of thiazolidinones is a frequent yet...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiazolidinone synthesis. As a cornerstone scaffold in medicinal chemistry, the synthesis of thiazolidinones is a frequent yet often challenging endeavor.[1][2] Low yields can stem from a variety of factors, ranging from suboptimal reaction conditions to complex purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic, causality-driven approach to troubleshooting and optimizing your synthetic protocols. We will move from foundational principles to advanced techniques, explaining the chemical logic behind each recommendation to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Issues - Reagents and Stoichiometry

Question 1: My thiazolidinone synthesis has a very low or no yield. What are the first things I should check?

Answer: When facing a significant yield issue, it's crucial to return to the fundamentals before exploring more complex variables. The problem often lies with the integrity of your starting materials or the initial reaction setup.

The Causality: The most common synthetic route to the 2,3-disubstituted 4-thiazolidinone core is a one-pot, three-component cyclocondensation of an amine, an aldehyde, and thioglycolic acid.[3] The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then attacked by the sulfur of thioglycolic acid, followed by an intramolecular cyclization and dehydration. A failure at any of these stages will halt the entire process.

Troubleshooting Workflow:

  • Verify Reagent Purity & Integrity:

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids upon storage. Use a freshly opened bottle or purify the aldehyde via distillation or recrystallization. Confirm purity using ¹H NMR.

    • Thioglycolic Acid (Mercaptoacetic Acid): This reagent can oxidize to form a disulfide, rendering it inactive for the cyclization. Use a fresh bottle, and always store it under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

    • Amine: Ensure the amine is pure and dry.

  • Ensure Anhydrous Conditions: The key cyclization step involves the elimination of a water molecule. Performing the reaction in the presence of excess water can shift the equilibrium away from the product, thereby reducing the yield. Use dry solvents and consider adding a Dean-Stark trap if refluxing in solvents like toluene to physically remove water as it forms.

  • Check Stoichiometry: While a 1:1:1 molar ratio of amine:aldehyde:thioglycolic acid is the theoretical standard, empirical optimization is often necessary. Some protocols recommend a slight excess of thioglycolic acid (e.g., 1.1 to 1.5 equivalents) to drive the reaction towards completion.[4][5]

Below is a logical workflow to diagnose foundational issues.

G Start Low or No Yield Detected CheckPurity Verify Purity of Starting Materials (Aldehyde, Amine, TGA) Start->CheckPurity Step 1 CheckConditions Ensure Anhydrous Reaction Conditions (Dry Solvents, Inert Atm.) CheckPurity->CheckConditions If Pure CheckStoichiometry Confirm Reagent Stoichiometry (Consider TGA excess) CheckConditions->CheckStoichiometry If Anhydrous Proceed Proceed to Condition Optimization CheckStoichiometry->Proceed If Correct G Reactants Amine + Aldehyde SchiffBase Schiff Base (Imine Intermediate) Reactants->SchiffBase - H₂O (Formation) TGA Thioglycolic Acid Product 4-Thiazolidinone (Desired Product) TGA->Product + Nucleophilic Attack + Cyclization - H₂O SchiffBase->Product + Nucleophilic Attack + Cyclization - H₂O SideProduct Unreacted Schiff Base (Major Impurity) SchiffBase->SideProduct Reaction Stops Here (Low Temp / Steric Hindrance) G Thiazolidinone Thiazolidinone (Acidic C5-H) Carbanion C5-Carbanion (Nucleophile) Thiazolidinone->Carbanion Deprotonation Base Base (e.g., Piperidine) Aldehyde Aldehyde (Electrophile) Carbanion->Aldehyde Nucleophilic Attack Adduct Aldol-type Adduct Product 5-Arylidene Product Adduct->Product Dehydration (-H₂O)

Sources

Optimization

Technical Support Center: Improving the Solubility of 2-p-Tolylamino-thiazol-4-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the poor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the poor aqueous solubility of 2-p-tolylamino-thiazol-4-one and related small molecules in biological assays. Inconsistent or low solubility can lead to underestimated activity, poor reproducibility, and misleading structure-activity relationships (SAR).[1] This resource is designed to help you navigate these challenges with scientifically grounded strategies.

Troubleshooting Hub & FAQs

This section addresses the most frequent issues encountered during experimental workflows in a direct question-and-answer format.

Q1: I'm preparing my stock solution. What's the best solvent to start with?

Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for compounds like 2-p-tolylamino-thiazol-4-one.[2] Its aprotic nature and ability to dissolve a wide range of organic molecules make it an excellent starting point.[1][2]

Best Practices for DMSO Stock Solutions:

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final percentage of DMSO in your assay.[1]

  • Purity: Use anhydrous, high-purity DMSO (≥99.9%) to avoid introducing water, which can cause your compound to precipitate over time.

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

SolventTypical Max Stock Conc.AdvantagesDisadvantages & Cautions
DMSO 10-30 mMExcellent solubilizing power for most non-polar compounds. Miscible with water.[4]Can be toxic to cells at concentrations >0.5%.[3][5][6] Can interfere with some assays (e.g., SPR, enzyme activity).[1][4]
Ethanol VariableLess toxic than DMSO for many cell types.Less effective for highly non-polar compounds. Can affect cell membrane integrity.
DMF ~20 mg/mLStrong solubilizing power.Higher toxicity than DMSO. Requires careful handling.

Table 1: Comparison of common organic solvents for preparing stock solutions.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell media. What's happening and how do I fix it?

Answer: This is a classic solubility problem. When the highly concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound "crashes out" because the final concentration of the organic solvent is too low to keep it dissolved.[7]

Here is a decision workflow to address this issue:

G start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration <0.5%? start->check_dmso step_dilute Use Stepwise Dilution (Serial Dilution) check_dmso->step_dilute Yes failure Re-evaluate Assay Conditions or Compound Analogue check_dmso->failure No (High DMSO%) cosolvent Incorporate a Co-solvent (e.g., PEG400, glycerol) step_dilute->cosolvent Still Precipitates success Compound Solubilized step_dilute->success Soluble ph_adjust Adjust Buffer pH (if compound is ionizable) cosolvent->ph_adjust Still Precipitates cosolvent->success Soluble cyclodextrin Use a Carrier (e.g., Cyclodextrin) ph_adjust->cyclodextrin Still Precipitates ph_adjust->success Soluble cyclodextrin->success Soluble cyclodextrin->failure Still Precipitates

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy 1: Stepwise Dilution Instead of a single large dilution, perform serial dilutions. For example, first dilute your 10 mM DMSO stock 1:10 in DMSO, then dilute this 1 mM stock 1:100 into your final assay buffer. This gradual reduction in solvent strength can prevent precipitation.[3]

Strategy 2: Incorporate a Co-solvent Co-solvents are water-miscible organic solvents that, when added to the final aqueous solution, reduce the polarity and help solubilize non-polar compounds.[][9][10] They are essential tools for keeping compounds in solution.[11]

Protocol: Using a Co-solvent System

  • Prepare an intermediate solution: Dilute your DMSO stock solution into a co-solvent like PEG-400 or propylene glycol.

  • Add to aqueous media: Slowly add the intermediate solution to your final assay buffer or cell media while vortexing.

  • Final Concentrations: Aim for a final co-solvent concentration of 1-5%. The final DMSO concentration should remain below cytotoxic levels (ideally <0.1% for sensitive cell lines).[5][12]

Co-solventRecommended Final Conc.Use Case
PEG-400 1-10%Excellent for increasing solubility in both in vitro and in vivo formulations.
Propylene Glycol 1-5%Good safety profile; often used in parenteral formulations.
Glycerol 1-5%Can increase viscosity but is generally well-tolerated by cells.[7]
Tween® 80 0.1-1%A non-ionic surfactant that can aid in solubilization.[7]

Table 2: Common co-solvents for biological assays.

Q3: My assay results are inconsistent. Could this be a solubility issue?

Answer: Absolutely. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than your calculated concentration.[1] This is a major source of poor data quality.

Self-Validation Checks:

  • Visual Inspection: Before starting your assay, hold your final dilution plate up to a light source. Look for any signs of cloudiness, particulates, or film at the bottom of the wells.

  • Turbidity Measurement: For a quantitative check, measure the absorbance of your compound in the final assay buffer at a high wavelength (e.g., 600-650 nm) where the compound itself does not absorb. An elevated reading compared to a vehicle control indicates scattering from undissolved particles.

Q4: Can I use pH modification to improve the solubility of 2-p-tolylamino-thiazol-4-one?

Answer: Yes, this can be a powerful technique if the compound has an ionizable group. The solubility of weak acids and bases is highly dependent on pH.[][13][14]

  • For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.

  • For a weakly basic compound, decreasing the pH below its pKa will protonate it, also increasing solubility.

While the exact pKa of 2-p-tolylamino-thiazol-4-one is not readily published, thiazolone rings can possess both acidic and basic properties. You can empirically test this:

Protocol: pH Solubility Screen

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).

  • Add a small, consistent amount of your DMSO stock solution to each buffer.

  • Incubate for 30 minutes.

  • Visually or spectrophotometrically assess for precipitation.

  • Choose the pH that provides the best solubility without compromising the biological integrity of your assay system (e.g., cell health or enzyme activity).

Q5: I've heard about cyclodextrins. How do they work and should I use them?

Answer: Cyclodextrins are cyclic oligosaccharides that can be very effective for solubilizing hydrophobic drugs.[15][16] They have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar drug molecule can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.[17][18][19]

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex Enters Hydrophobic Cavity

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Methods for 2-p-Tolylamino-thiazol-4-one

Welcome to the dedicated technical support guide for the crystallization of 2-p-tolylamino-thiazol-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 2-p-tolylamino-thiazol-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this compound. As your partner in research, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights to streamline your crystallization workflow and ensure the integrity of your final product.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For an active pharmaceutical ingredient (API) like 2-p-tolylamino-thiazol-4-one, achieving a specific crystalline form (polymorph) with consistent crystal size and morphology is critical. These attributes directly influence the compound's downstream processability, stability, dissolution rate, and ultimately, its bioavailability. This guide is structured to address the common challenges encountered during the crystallization of this molecule, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: From Amorphous Precipitate to High-Quality Crystals

This section addresses specific issues you may encounter during the crystallization of 2-p-tolylamino-thiazol-4-one. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Oiling Out or Formation of an Amorphous Precipitate

Question: I am observing the formation of a viscous oil or a fine, powder-like amorphous solid instead of distinct crystals upon cooling my solution of 2-p-tolylamino-thiazol-4-one. What is happening and how can I fix it?

Answer:

"Oiling out" or amorphous precipitation occurs when the solute's concentration exceeds its solubility limit to such a high degree that the molecules crash out of solution without the necessary time or mobility to arrange themselves into an ordered crystal lattice. This is often a result of rapid cooling, high supersaturation, or the presence of impurities that inhibit nucleation.

Root Cause Analysis and Solutions:

  • Excessive Supersaturation: The driving force for crystallization is supersaturation, but too much can be detrimental.

    • Solution: Slow down the rate of supersaturation. If using a cooling crystallization method, decrease the cooling rate. A programmable thermostat can allow for a gradual temperature ramp-down (e.g., 1-5 °C per hour). For anti-solvent crystallization, add the anti-solvent more slowly and at a controlled temperature.

  • Inappropriate Solvent System: The chosen solvent may have too high of a solvating power, leading to a very high concentration of the solute at saturation.

    • Solution: Experiment with solvent systems where 2-p-tolylamino-thiazol-4-one has moderate solubility at elevated temperatures and low solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) often provides better control.

  • Presence of Impurities: Impurities can act as crystal growth inhibitors or promote the formation of an amorphous phase.

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography or a charcoal treatment to remove colored impurities.

Experimental Protocol: Optimizing Cooling Rate

  • Dissolve the 2-p-tolylamino-thiazol-4-one in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Ensure the solution is fully dissolved and free of particulate matter.

  • Place the flask in a controlled cooling bath or a programmable cooling system.

  • Set the cooling rate to 5 °C/hour.

  • Observe the solution for the onset of nucleation.

  • If oiling out still occurs, repeat the experiment with a slower cooling rate (e.g., 1-2 °C/hour).

Issue 2: Poor Crystal Morphology (Needles, Plates, or Small, Irregular Particles)

Question: My crystallization yields crystals, but they are very fine needles or thin plates that are difficult to filter and dry. How can I obtain more equant (uniform, block-like) crystals?

Answer:

Crystal morphology is influenced by the solvent system, cooling rate, and the presence of additives. Needle-like or plate-like crystals often result from very rapid crystal growth along a specific crystallographic axis.

Strategies for Improving Crystal Habit:

  • Solvent Selection: The solvent can influence which crystal faces grow fastest.

    • Solution: Screen a variety of solvents with different polarities and hydrogen bonding capabilities. A table of suggested screening solvents is provided below. Sometimes, a mixture of solvents can significantly alter the crystal habit.

  • Slower Crystallization Rate: As with oiling out, a slower rate of crystallization allows for more uniform growth on all crystal faces.

    • Solution: In addition to slower cooling, consider vapor diffusion or solvent evaporation methods, which provide a much more gradual approach to supersaturation.

  • Introduction of a Co-former or Additive: Small amounts of a structurally similar molecule can sometimes modify the crystal habit.

    • Solution: This is a more advanced technique and should be approached with caution as it can lead to the formation of co-crystals. A thorough understanding of the solid-state chemistry is required.

Table 1: Suggested Solvents for Screening Crystallization of 2-p-tolylamino-thiazol-4-one

Solvent ClassExamplesRationale for Use with 2-p-tolylamino-thiazol-4-one
AlcoholsMethanol, Ethanol, IsopropanolPotential for hydrogen bonding with the thiazolone ring and amino group.
EstersEthyl acetate, Isopropyl acetateModerate polarity, good solvating power for aromatic systems.
KetonesAcetone, Methyl ethyl ketoneCan interact with the carbonyl group of the thiazolone.
EthersTetrahydrofuran (THF), DioxaneGood solvents for a wide range of organic compounds.
AromaticToluene, XyleneMay favor pi-stacking interactions with the tolyl group.
HalogenatedDichloromethane, ChloroformOften used in combination with anti-solvents.
Anti-solventsHeptane, Hexane, WaterTo be used in combination with a good solvent to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my crystallization?

A1: The ideal solvent should exhibit high solubility for 2-p-tolylamino-thiazol-4-one at elevated temperatures and low solubility at lower temperatures. A systematic solvent screening is the most effective approach. Start with small-scale experiments (10-20 mg of compound) in a variety of solvents from different chemical classes.

Workflow for Solvent Selection:

Caption: A decision-making workflow for selecting an appropriate crystallization solvent.

Q2: What is the role of seeding in crystallization?

A2: Seeding is the introduction of a small number of pre-existing crystals of the desired compound into a supersaturated solution. This can help to control the nucleation process, leading to a more uniform crystal size distribution and potentially targeting a specific polymorph. It is highly recommended for reproducible crystallization.

Q3: My crystals are solvated. How can I remove the solvent without damaging the crystals?

A3: Solvated crystals (solvates) contain solvent molecules within their crystal lattice. The removal of this solvent should be done carefully to avoid causing the crystal structure to collapse. Drying under a vacuum at a slightly elevated temperature is a common method. The temperature should be chosen to be high enough to remove the solvent but not so high as to cause a phase transition or decomposition of the compound. Techniques like Thermogravimetric Analysis (TGA) can help determine the appropriate drying temperature.

Advanced Topics: Polymorphism and Seeding Strategies

Understanding Polymorphism:

2-p-tolylamino-thiazol-4-one may exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique set of physical properties. It is crucial to identify and control the polymorphic form during drug development.

Seeding Strategy Workflow:

Seeding_Strategy start Prepare a Supersaturated Solution of 2-p-tolylamino-thiazol-4-one seed_prep Prepare Seed Crystals (Previously Isolated, High-Quality Crystals) add_seed Introduce Seed Crystals to the Solution start->add_seed seed_prep->add_seed growth Allow Crystals to Grow under Controlled Conditions (Slow Cooling or Evaporation) add_seed->growth isolation Isolate Crystals by Filtration growth->isolation analysis Analyze Crystal Form and Purity (XRD, DSC, HPLC) isolation->analysis

Caption: A procedural flowchart for implementing a seeding strategy in crystallization.

References

  • "Crystallization," in Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, Inc., 2000. [Link]

  • J. W. Mullin, Crystallization, 4th ed., Butterworth-Heinemann, 2001. [Link]

  • A. S. Myerson, Ed., Handbook of Industrial Crystallization, 2nd ed., Butterworth-Heinemann, 2002. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of 2-p-Tolylamino-thiazol-4-one Derivatives

In the landscape of medicinal chemistry, the thiazol-4-one core stands as a privileged scaffold, a versatile framework that has given rise to a multitude of compounds with diverse biological activities. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazol-4-one core stands as a privileged scaffold, a versatile framework that has given rise to a multitude of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 2-p-tolylamino-thiazol-4-one derivatives. We will explore how subtle molecular modifications to this core structure influence its anticancer and antimicrobial potential, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The 2-p-Tolylamino-thiazol-4-one Scaffold: A Platform for Therapeutic Innovation

The 2-p-tolylamino-thiazol-4-one scaffold is characterized by a central thiazolidin-4-one ring, with a p-tolylamino group at the 2-position. This core structure offers several points for chemical modification, primarily at the 5-position of the thiazolidinone ring, which allows for the exploration of a wide chemical space and the fine-tuning of biological activity. The presence of the p-tolyl group itself provides a specific lipophilic and electronic character that influences the overall properties of the molecule.

Comparative Analysis of Anticancer Activity

Derivatives of the closely related 2-arylaminothiazol-4(5H)-one class have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary point of diversification for these compounds is the introduction of a substituted benzylidene group at the 5-position.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on the nature and position of the substituent on the benzylidene ring.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent on the benzylidene ring play a crucial role. While a definitive trend is not always observed and can be cell-line dependent, electron-withdrawing groups such as nitro (-NO2) and halo (-Cl, -F) often enhance cytotoxic activity.

  • Positional Isomerism: The position of the substituent on the benzylidene ring (ortho, meta, or para) significantly impacts biological activity. Para-substitution often leads to more potent compounds, potentially due to more favorable interactions with the target binding site.

  • Steric Factors: The size and bulkiness of the substituent can influence the compound's ability to fit into the active site of its molecular target.

The p-tolyl group at the 2-amino position provides a baseline of lipophilicity and a specific steric profile. The methyl group in the para position of the tolyl moiety can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity compared to an unsubstituted phenylamino group.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a series of 5-arylidene-2-arylaminothiazol-4(5H)-ones against various cancer cell lines. This data provides a framework for understanding the SAR of the broader class, which can be extrapolated to the 2-p-tolylamino derivatives.

Compound IDR (Substituent on Benzylidene Ring)Mean Log GI50 (Leukemia)[1]
1a H-5.85
1b 4-F-6.10
1c 4-Cl-6.25
1d 4-NO2-6.41
1e 4-OCH3-5.90

Data presented as the mean log of the 50% growth inhibition concentration against a panel of leukemia cell lines.

From this data, a clear trend emerges where electron-withdrawing groups at the para-position of the benzylidene ring (compounds 1c and 1d ) result in higher anticancer potency.

Potential Mechanism of Anticancer Action

While the precise mechanism for all derivatives is not fully elucidated, several studies on related thiazole and thiazolidinone compounds suggest potential molecular targets. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells and plays a key role in cell proliferation and survival.[2][3][4][5] Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2][3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Activates Thiazol-4-one Derivative Thiazol-4-one Derivative Thiazol-4-one Derivative->EGFR Inhibits Proliferation, Survival Proliferation, Survival RAS/RAF/MEK/ERK Pathway->Proliferation, Survival PI3K/AKT/mTOR Pathway->Proliferation, Survival

Caption: Proposed mechanism of action via EGFR inhibition.

Comparative Analysis of Antimicrobial Activity

The thiazol-4-one scaffold is also a promising platform for the development of novel antimicrobial agents. The SAR for antimicrobial activity can differ significantly from that for anticancer activity.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the electronic nature of the substituents on the aromatic rings appears to be a key determinant.

  • Gram-Positive vs. Gram-Negative Activity: The structural requirements for activity against Gram-positive and Gram-negative bacteria can differ. Some derivatives may exhibit broad-spectrum activity, while others are more selective.

  • Influence of Halogens: The presence of halogen atoms, particularly chlorine and fluorine, on the aromatic rings often correlates with increased antibacterial and antifungal activity.[6]

  • Hydrophobicity: The overall lipophilicity of the molecule, influenced by the p-tolyl group and other substituents, affects its ability to penetrate bacterial cell membranes.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-phenylamino-thiazole derivatives, which serve as a useful surrogate for understanding the potential antimicrobial SAR of the target 2-p-tolylamino-thiazol-4-one compounds.

Compound IDR (Substituent on Phenyl Ring at position 4 of thiazole)MIC (μg/mL) vs. S. aureus[7]MIC (μg/mL) vs. C. albicans[7]
2a H62.531.25
2b 4-Cl31.2515.62
2c 4-F31.2515.62
2d 4-Br62.531.25
Spectinomycin ->1000N/A
Fluconazole -N/A125

The data indicates that the presence of a halogen at the para-position of the phenyl ring at the 4-position of the thiazole enhances both antibacterial and antifungal activity.

Potential Mechanism of Antimicrobial Action

One of the proposed mechanisms for the antibacterial action of thiazolidinone derivatives is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[8] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Antimicrobial_Workflow cluster_bacterium Bacterial Cell Derivative 2-p-tolylamino- thiazol-4-one Derivative Cell_Membrane Cell Membrane Derivative->Cell_Membrane Penetrates MurB_Enzyme MurB_Enzyme Derivative->MurB_Enzyme Inhibits Cell_Membrane->MurB_Enzyme Peptidoglycan_Synthesis Peptidoglycan_Synthesis MurB_Enzyme->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Disruption Cell_Wall_Disruption Peptidoglycan_Synthesis->Cell_Wall_Disruption Leads to

Caption: Proposed antimicrobial workflow via MurB inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed, self-validating protocols for the key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol is for assessing the cytotoxicity of compounds against adherent cancer cell lines.

1. Cell Seeding: 1.1. Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate culture medium. 1.2. Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter. 1.3. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. 1.4. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. 1.5. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: 2.1. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). 2.2. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. 2.3. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with 0.5% DMSO) and untreated control wells. 2.4. Incubate the plate for 48 hours at 37°C and 5% CO2.

3. MTT Assay: 3.1. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. 3.2. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. 3.3. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. 3.4. Add 150 µL of DMSO to each well to dissolve the formazan crystals. 3.5. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 3.6. Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis and Quality Control: 4.1. Subtract the absorbance of the blank (medium only) from all readings. 4.2. Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. 4.3. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth). 4.4. Self-Validation: The Z'-factor should be calculated for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates a high-quality assay.

Protocol 2: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11][12]

1. Preparation of Bacterial Inoculum: 1.1. Streak the bacterial strain (e.g., S. aureus, E. coli) on a suitable agar plate and incubate overnight at 37°C. 1.2. Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB). 1.3. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. 1.4. Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

2. Preparation of Compound Dilutions: 2.1. Prepare a stock solution of the test compound in DMSO. 2.2. In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. 2.3. Add 200 µL of the test compound at twice the highest desired concentration to well 1. 2.4. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

3. Inoculation and Incubation: 3.1. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. 3.2. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC and Quality Control: 4.1. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. 4.2. Self-Validation: Include a quality control strain with a known MIC for the reference antibiotic (e.g., Ciprofloxacin) on each plate. The obtained MIC for the QC strain must fall within the acceptable range defined by CLSI.[10][13] The sterility control (well 12) should show no growth, and the growth control (well 11) should show robust growth.

Conclusion

The 2-p-tolylamino-thiazol-4-one scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlight the critical importance of the substituents on the 5-position benzylidene ring for modulating biological activity. Specifically, electron-withdrawing groups in the para position tend to enhance anticancer potency, while halogen substituents are beneficial for antimicrobial activity. The detailed protocols provided herein offer a robust framework for the reliable evaluation of these and other related compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design and optimization of future therapeutic candidates based on this versatile scaffold.

References

  • Subtelna, I., Atamanyuk, D., et al. (2010). Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry, 18(14), 5090-5101. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • CLSI. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Available from: [Link]

  • Subtelna, I., et al. (2010). Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. Bioorganic & medicinal chemistry, 18(14), 5090-5101. Available from: [Link]

  • CLSI. (2021). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO 16256:2021. Available from: [Link]

  • Lesyk, R., et al. (2015). Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives. Medicinal Chemistry, 11(6), 517-530. Available from: [Link]

  • Microbiology International. Broth Microdilution. Available from: [Link]

  • Subtelna, I., et al. (2010). Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. ResearchGate. Available from: [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Dudchak, R., et al. (2025). 5‐Arylidene‐2‐(4‐hydroxyphenylamino)thiazol‐4(5H)‐ones as promising objects for in‐depth study as anticancer agents. ResearchGate. Available from: [Link]

  • Semantic Scholar. Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. Available from: [Link]

  • ResearchGate. (2014). Does anyone have a good MTT assay protocol for adherent cells?. Available from: [Link]

  • Batran, R. Z., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1457–1471. Available from: [Link]

  • ResearchGate. (2023). SAR studies of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, reported by Desai et al.[14]. Available from: [Link]

  • Batran, R. Z., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug design, development and therapy, 16, 1457-1471. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Investigation of 𝑁-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Available from: [Link]

  • Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. Available from: [Link]

  • Deep, A., et al. (2015). Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. Current Topics in Medicinal Chemistry, 15(11), 990-1002. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. RSC Advances, 12(37), 24123-24138. Available from: [Link]

  • Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry, 6(3), 63. Available from: [Link]

  • Nastasă, C., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 25(5), 739-747. Available from: [Link]

  • ResearchGate. (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Kumar, A., et al. (2014). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Scientia Pharmaceutica, 82(2), 247-265. Available from: [Link]

  • El-Naggar, M., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Molecules, 27(17), 5464. Available from: [Link]

  • Gomaa, A. M., et al. (2022). Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones. Molecules, 27(19), 6653. Available from: [Link]

  • ResearchGate. (2023). Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Arylamino-thiazol-4-one Analogs in Drug Discovery

Introduction: The Versatility of the Thiazol-4-one Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazol-4-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 2-arylamino-thiazol-4-one nucleus is one such scaffold, often hailed for its synthetic accessibility and diverse pharmacological activities.[1] These compounds are derivatives of thiazolidine with a carbonyl group at the 4-position and an arylamino group at the 2-position, a structure that has proven to be a cornerstone for developing agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]

The versatility of this "wonder nucleus" stems from the numerous positions (2, 3, and 5) available for substitution, allowing for fine-tuning of its steric and electronic properties to achieve desired biological effects.[1] This guide provides a comparative analysis of the efficacy of various 2-arylamino-thiazol-4-one analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and mechanisms of action across key therapeutic areas. We will delve into the causality behind experimental designs and present validated protocols to ensure the insights are both accurate and reproducible for researchers, scientists, and drug development professionals.

Part 1: Anticancer Efficacy and Mechanisms of Action

The 4-thiazolidinone core is a prominent feature in many potent anticancer agents.[4] Its derivatives have been shown to target various aspects of cancer cell physiology, including proliferation, survival, and apoptosis, making them a promising avenue for oncology research.[4]

Comparative Analysis of Lead Analogs

Recent studies have synthesized and evaluated novel series of 2-arylamino-thiazol-4-one analogs, revealing potent cytotoxicity against multiple cancer cell lines. A key strategy in enhancing efficacy has been the application of the hybrid-pharmacophore approach, where the core scaffold is combined with other known bioactive moieties.[4]

One study focused on 2-imino-4-thiazolidinone derivatives (a common tautomeric form), identifying three compounds—7k, 7m, and 7n —with significant cytotoxicity against the B16F10 melanoma cell line, with IC50 values ranging from 3.4 to 7 μM.[3] A crucial finding was their selectivity; these compounds were non-toxic to non-cancerous Chinese Hamster Ovary (CHO) cells, a critical attribute for a viable chemotherapeutic agent.[3]

Another series of 5-ene-2-arylaminothiazol-4(5H)-ones demonstrated potent activity against MCF-7 breast cancer cells.[4] Specifically, compound Les-6418 exhibited a remarkable cytotoxic effect across a broad panel of 59 cancer cell lines, with a mean growth percentage of -43.64 at a 10 μM concentration.[4]

Compound ID Scaffold Type Target Cell Line IC50 / Activity Key Mechanistic Insight Reference
7k 2-imino-4-thiazolidinoneB16F10 (Melanoma)3.4 - 7 μMInduces G0/G1 cell cycle arrest; ROS-independent apoptosis.[3]
7m 2-imino-4-thiazolidinoneB16F10 (Melanoma)3.4 - 7 μMInduces G2/M cell cycle arrest; promotes ROS generation.[3]
7n 2-imino-4-thiazolidinoneB16F10 (Melanoma)3.4 - 7 μMInduces G0/G1 cell cycle arrest; ROS-independent apoptosis.[3]
Les-6418 5-ene-2-arylaminothiazol-4(5H)-oneNCI-60 PanelMean Growth %: -43.64Induces apoptosis via intrinsic & extrinsic pathways.[4]
2a / 2b 2-Arylamino-4-amino-5-aroylthiazoleCancer Cell LinesStrong InhibitionInhibits tubulin polymerization; causes mitotic arrest.[5]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of these analogs is not merely cytotoxic but is underpinned by specific molecular mechanisms. The most potent compounds act by inducing apoptosis (programmed cell death) and arresting the cell cycle.

  • Apoptosis Induction : Compounds 7k, 7m, and 7n were confirmed to induce apoptosis in B16F10 cells through DNA damage analysis.[3] Similarly, the 5-ene derivatives were found to trigger both the intrinsic and extrinsic apoptotic pathways in MCF-7 cells, evidenced by the reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10.[4]

  • Cell Cycle Regulation : A key differentiator among analogs is their effect on the cell cycle. Compounds 7k and 7n arrest cells in the G0/G1 phase, while 7m causes an arrest in the G2/M phase.[3] This suggests that subtle structural modifications can significantly alter the specific cellular machinery targeted by the drug.

  • ROS Generation : The role of reactive oxygen species (ROS) also varies. Compound 7m 's activity is linked to the generation of intracellular ROS, whereas 7k and 7n function independently of ROS formation, highlighting at least two distinct mechanistic pathways even within a closely related series of analogs.[3]

  • Tubulin Polymerization Inhibition : Other analogs, such as 2-aminobenzophenone derivatives, have been shown to inhibit tubulin polymerization, a mechanism shared with well-known mitotic inhibitors.[5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Apoptotic Signal Receptor Receptor Ligand->Receptor Casp8 Caspase-8 Receptor->Casp8 Casp37 Caspase-3, 7 Casp8->Casp37 Thiazolone Thiazol-4-one Analog (e.g., Les-6418, 7m) ROS ROS Generation Thiazolone->ROS Mito Mitochondrial Stress Thiazolone->Mito ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Simplified signaling pathway for apoptosis induction by thiazol-4-one analogs.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of 2-arylamino-thiazol-4-one analogs on a cancer cell line.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of the test analog in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Treatment : Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Thiazol-4-one derivatives have demonstrated significant potential in this area, often through mechanisms involving the inhibition of key inflammatory enzymes.[6][7][8]

Comparative Analysis of Lead Analogs

Research into 2-arylamino-2-thiazoline-4-ones has identified several compounds with potent in vivo anti-inflammatory activity.[7] A particularly noteworthy analog is 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene]-2-(3-hydroxyanilino-2-thiazoline-4-one (Compound XII) .[7] In preclinical models, this compound exhibited a significant anti-inflammatory effect that was comparable to or, in some cases, superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Compound Activity Mechanism of Action (Putative) Reference
Compound XII Significant anti-inflammatory effectInhibition of inflammatory mediators (e.g., COX/LOX)[6][7]
Diclofenac Sodium Standard NSAIDCOX-1/COX-2 Inhibition[6][7]
Aspirin Standard NSAIDIrreversible COX-1/COX-2 Inhibition[6][7]
CX-32 / CX-35 Anti-inflammatory effect in LPS-stimulated RAW cellsPotential COX-2 Inhibition[8]

The structure-activity relationship analysis suggests that the 5-arylidene substitution is crucial for activity. For Compound XII, the presence of the chloro and nitrophenyl groups on the propenilidene moiety appears to be a key determinant of its high efficacy.[7]

anti_inflammatory_workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Efficacy Testing cluster_mechanistic Mechanistic Studies s1 Synthesize Analogs s2 Purify & Characterize (NMR, MS) s1->s2 v1 Induce Paw Edema (Carrageenan) s2->v1 v2 Administer Compound (Oral or IP) v1->v2 v3 Measure Paw Volume (Plebismometer) v2->v3 v4 Calculate % Inhibition v3->v4 m1 In Vitro COX/LOX Enzyme Assays v4->m1 m2 Measure Cytokine Levels (ELISA) v4->m2

Figure 2: Experimental workflow for evaluating anti-inflammatory thiazol-4-one analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for assessing the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization : Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting : Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Groups (various doses of the thiazol-4-one analog). Fast the animals overnight before the experiment.

  • Compound Administration : Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis : Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compound relative to the vehicle control group using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Part 3: Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Thiazole and thiazolidinone derivatives have long been recognized for their antibacterial and antifungal properties.[9][10]

Comparative Analysis of Lead Analogs

The antimicrobial efficacy of 2-arylamino-thiazol-4-ones is highly dependent on the nature of the substituents on the aryl ring and at the 5-position of the thiazole core.

  • Effect of Aryl Substituents : Studies have shown that the presence of electron-withdrawing groups (e.g., chloro, bromo, nitro) on the phenyl ring often enhances antimicrobial activity.[10][11] For instance, chloro-substituted compounds have exhibited significant inhibition against various bacterial and fungal strains.[10] In contrast, electron-donating groups tend to decrease activity.[10]

  • Hybrid Molecules : Combining the thiazol-4-one scaffold with other antimicrobial pharmacophores, such as coumarins or quinolones, has yielded promising results.[2][9] A (2-aminothiazole-4-yl) coumarin-2-one derivative showed antibacterial activity equivalent to 50% of that of ampicillin.[9]

Compound Class Target Organisms Activity (MIC) Key SAR Finding Reference
Chloro-substituted ThiazolidinonesS. aureus, P. aeruginosaZone of Inhibition: 15-20 mmElectron-withdrawing groups enhance activity.[10]
Coumarin-Thiazole HybridsE. coli, S. aureus~50% activity of AmpicillinThe thiazole ring is crucial for activity.[9]
N-1 propargyl 2-aminothiazolyl quinoloneB. typhi, S. dysenteriaeHigh activity, comparable to reference drugs.Shorter alkyl chains at N-1 are favorable.[2]
Thiazolyl-thiourea derivativesS. aureus, S. epidermidis (MRSE)4-16 μg/mLHalogen substitutions are beneficial.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation : Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation : Add an equal volume of the prepared inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls : Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Lesyk, R., Zimenkovsky, B., & Nektegayev, I. (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Farmatsevtychnyi Zhurnal (Kyiv), (2), 48-52. [Link]

  • Lesyk, R. B., Zimenkovsky, B. S., & Nektegayev, I. O. (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Pharmazie, 58(5), 361-362. [Link]

  • Alasmi, A., Merza, J., Jabbour, M., & Rabah, S. (2022). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Metallofizika i Noveishie Tekhnologii, 44(8), 1037-1045. [Link]

  • Kamal, A., et al. (2017). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. [Link]

  • Bénard, C., et al. (2017). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C–S Bond Formation. Molecules, 22(11), 1957. [Link]

  • Hrytsai, I., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Pharmaceuticals, 16(11), 1599. [Link]

  • Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

  • Shinde, P. V., et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1(1), 103. [Link]

  • Gümüş, M., et al. (2020). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Journal of Taibah University for Science, 14(1), 746-756. [Link]

  • Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry & Biodiversity, e202400305. [Link]

  • Kauthale, S. S., & Chitre, T. S. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1146. [Link]

  • Campos-Xolalpa, D., et al. (2017). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Molecules, 22(8), 1272. [Link]

  • Al-Bayati, R. I. H., & Moustafa, A. H. (2011). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 21-27. [Link]

Sources

Validation

Validating the Mechanism of Action for 2-p-tolylamino-thiazol-4-one: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 2-p-tolylamino-thiazol-4-one, a member of the versatile thiazolidin-4-one class of heterocyclic compounds. Researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 2-p-tolylamino-thiazol-4-one, a member of the versatile thiazolidin-4-one class of heterocyclic compounds. Researchers in drug development will find a comparative analysis of potential mechanisms, detailed experimental protocols for validation, and supporting data to guide their investigations. The thiazolidin-4-one scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Elucidating the precise molecular mechanism of a specific derivative, such as 2-p-tolylamino-thiazol-4-one, is critical for its advancement as a potential therapeutic agent.

Unraveling the Potential Pathways: Dual Hypotheses

Given the broad bioactivity of the 2-arylamino-thiazol-4-one chemical space, two primary mechanisms of action are hypothesized for 2-p-tolylamino-thiazol-4-one: inhibition of cyclooxygenase (COX) enzymes, a hallmark of many anti-inflammatory drugs, and modulation of protein kinase activity, a key target in oncology and immunology.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Signaling

The structural similarity of some thiazolidin-4-one derivatives to known anti-inflammatory agents suggests they may target the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition. Validation of this hypothesis would position 2-p-tolylamino-thiazol-4-one as a potential novel anti-inflammatory agent.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Thiazolidinone 2-p-tolylamino- thiazol-4-one Thiazolidinone->COX_Enzymes Inhibition

Figure 1: Hypothesized COX Inhibition Pathway.

Hypothesis 2: Attenuation of Protein Kinase Signaling

The 2-aminothiazole moiety, present in 2-p-tolylamino-thiazol-4-one, is a common feature in numerous ATP-competitive kinase inhibitors.[4] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a known driver of diseases like cancer.[5] Identifying a specific kinase target would open avenues for development in oncology or other kinase-driven pathologies.

Kinase_Pathway ATP ATP Kinase Protein Kinase (e.g., Src, Abl) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling & Cell Proliferation Phospho_Substrate->Downstream_Signaling Thiazolidinone 2-p-tolylamino- thiazol-4-one Thiazolidinone->Kinase Inhibition

Figure 2: Hypothesized Kinase Inhibition Pathway.

A Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the potential efficacy of 2-p-tolylamino-thiazol-4-one, a comparison with well-characterized drugs targeting the hypothesized pathways is essential. For the COX inhibition pathway, we will use Celecoxib , a selective COX-2 inhibitor. For the kinase inhibition pathway, we will use Dasatinib , a multi-kinase inhibitor that also contains a thiazole ring.

Table 1: Comparative Inhibitory Activity

CompoundTarget(s)IC50 / KiSelectivityReference(s)
Celecoxib COX-2IC50: 40 nM~375-fold for COX-2 over COX-1[6][7]
COX-1IC50: 15 µM[8]
Dasatinib BCR-ABL<1 nMMulti-kinase inhibitor[4][9]
SRC Family Kinases0.5-2.5 nM[4][9]
c-KIT5 nM[9]
PDGFRβ28 nM[9]
2-p-tolylamino-thiazol-4-one Hypothesized: COX-1/COX-2 and/or Protein KinasesTo be determinedTo be determined

Note: IC50 values for Celecoxib and kinase inhibitory data for Dasatinib are well-documented. The activity of 2-p-tolylamino-thiazol-4-one is yet to be experimentally determined and is the focus of the validation workflows outlined below.

Experimental Validation Workflows

A multi-tiered approach is necessary to rigorously validate the mechanism of action. This involves biochemical assays to determine direct target inhibition, biophysical methods to confirm target engagement, and cell-based assays to assess downstream functional effects.

Tier 1: Biochemical Assays for Direct Target Inhibition

The initial step is to ascertain if 2-p-tolylamino-thiazol-4-one directly inhibits the enzymatic activity of the hypothesized targets in a purified system.

Tier1_Workflow cluster_cox Hypothesis 1: COX Inhibition cluster_kinase Hypothesis 2: Kinase Inhibition COX_Assay In Vitro COX-1/COX-2 Inhibition Assay COX_IC50 Determine IC50 values for COX-1 and COX-2 COX_Assay->COX_IC50 Kinase_Assay In Vitro Kinase Panel Screen (e.g., ADP-Glo™) Kinase_IC50 Identify 'hit' kinases and determine IC50 values Kinase_Assay->Kinase_IC50

Figure 3: Tier 1 Biochemical Assay Workflow.

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (co-factors)

  • 2-p-tolylamino-thiazol-4-one and control inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Prostaglandin screening EIA kit or LC-MS/MS for detection of PGE2

Procedure:

  • Prepare a reaction mixture containing reaction buffer, hematin, and L-epinephrine in a 96-well plate.

  • Add the purified COX-1 or COX-2 enzyme to each well and incubate for 2 minutes at room temperature.

  • Add serial dilutions of 2-p-tolylamino-thiazol-4-one or control inhibitors to the wells. Include a DMSO-only control. Pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Allow the reaction to proceed for 2 minutes and then terminate by adding 2 M HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method like an EIA kit or LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.[10][11]

Materials:

  • Purified recombinant kinases of interest

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-p-tolylamino-thiazol-4-one and control inhibitors (e.g., Dasatinib) dissolved in DMSO

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 384-well plate by combining the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

  • Add serial dilutions of 2-p-tolylamino-thiazol-4-one or control inhibitors to the wells. Include a DMSO-only control.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Tier 2: Biophysical Assays for Target Engagement

These assays confirm the direct binding of the compound to its putative target within a more physiological context, such as intact cells or cell lysates.

Tier2_Workflow CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Direct Target Binding in a Cellular Context CETSA->Target_Engagement SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Determine Binding Affinity (KD) and Kinetics (ka, kd) SPR->Binding_Kinetics

Figure 4: Tier 2 Biophysical Assay Workflow.

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13]

Materials:

  • Intact cells or cell lysate expressing the target protein

  • 2-p-tolylamino-thiazol-4-one dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR thermocycler) and protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Treat intact cells or cell lysate with 2-p-tolylamino-thiazol-4-one or a vehicle control (DMSO) and incubate to allow for target engagement.

  • Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells (if using intact cells) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using a specific antibody-based detection method like Western blot or ELISA.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Alternatively, perform an isothermal dose-response experiment by treating the cells with a range of compound concentrations and heating at a single, optimized temperature to determine the concentration-dependent stabilization.[12]

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its immobilized protein target.[14][15]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (kinase or COX enzyme)

  • 2-p-tolylamino-thiazol-4-one

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the purified target protein onto the sensor chip surface via amine coupling or other suitable chemistry.

  • Prepare a series of concentrations of 2-p-tolylamino-thiazol-4-one in the running buffer.

  • Inject the compound solutions over the sensor surface and a reference surface (without the protein) at a constant flow rate.

  • Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the interaction.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 3: Cell-Based Assays for Functional Consequences

The final validation step involves demonstrating that the compound elicits a biological response in a cellular context that is consistent with the inhibition of the identified target and its downstream signaling pathway.

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

Materials:

  • Cell line relevant to the kinase target

  • 2-p-tolylamino-thiazol-4-one

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies specific for the phosphorylated and total forms of the substrate protein

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blotting equipment

Procedure:

  • Culture the cells and treat them with various concentrations of 2-p-tolylamino-thiazol-4-one for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[16][17]

  • Incubate the membrane with a primary antibody against the phosphorylated substrate protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

  • Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.

Conclusion

The validation of 2-p-tolylamino-thiazol-4-one's mechanism of action requires a systematic and multi-faceted experimental approach. By hypothesizing plausible mechanisms based on its chemical scaffold and comparing its potential activity against established drugs like Celecoxib and Dasatinib, researchers can design a robust validation strategy. The detailed protocols provided in this guide, from initial biochemical screens to biophysical confirmation of target engagement and cell-based functional assays, offer a clear path to elucidating the molecular basis of this compound's biological activity. This rigorous validation is an indispensable step in the journey of transforming a promising small molecule into a potential therapeutic agent.

References

  • Lesyk, R., & Zimenkovsky, B. (2004). 4-Thiazolidones: Centenarian history, current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lesyk, R., et al. (2003). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Acta Poloniae Pharmaceutica, 60(6), 457-466.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). Dasatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Brieflands. (2017). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Pharmaceutical and Biomedical Research, 3(3), 33-40.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448-2458.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • Blood. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 4005.
  • NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]

  • ResearchGate. (2012). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Methods in Molecular Biology, 795, 121-131.
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(14), e4100.
  • ResearchGate. (n.d.). TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • PubMed. (2024). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. Journal of Molecular Structure, 1301, 137352.
  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(13), 10839.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]

  • NIH. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 997-1006.
  • PNAS. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(9), 3540-3545.
  • American Chemical Society. (2002). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 45(5), 1079-1094.
  • ResearchGate. (n.d.). IC50 Values of test samples for COX-1 and COX-2 inhibition assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32.
  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-p-Tolylamino-thiazol-4-one

In the landscape of modern drug discovery, the journey of a compound from a promising hit in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The thiazol-4-one scaffold, and specifica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a compound from a promising hit in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The thiazol-4-one scaffold, and specifically derivatives like 2-p-tolylamino-thiazol-4-one, has garnered significant interest due to its versatile biological activities.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-p-tolylamino-thiazol-4-one, offering insights into the experimental data and methodologies that underpin its therapeutic potential. We will delve into the nuances of translating laboratory findings into real-world applications, a critical step for researchers, scientists, and drug development professionals.

The Promise of the Thiazol-4-one Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 2-p-tolylamino-thiazol-4-one derivative builds upon this foundation, with the tolylamino group at the 2-position and a ketone at the 4-position of the thiazole ring, suggesting potential for specific molecular interactions and a favorable pharmacokinetic profile. While direct, comprehensive studies on this specific molecule are emerging, we can extrapolate its likely activities and the methodologies for its evaluation from extensive research on analogous structures.[5][6][7]

In Vitro Efficacy: The Proving Ground

In vitro studies are the first-line assessment of a compound's biological activity, providing a controlled environment to probe its mechanism of action and potency. For a compound like 2-p-tolylamino-thiazol-4-one, a battery of assays would be employed to characterize its efficacy.

Key In Vitro Assays:
  • Antiproliferative Assays: To evaluate its potential as an anticancer agent, its effect on the growth of various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) would be measured.[2] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

  • Enzymatic Assays: If a specific molecular target is hypothesized, such as a kinase or an enzyme like acetylcholinesterase, direct inhibition assays are crucial.[7][8] For instance, derivatives of thiazolidin-4-one have been explored as acetylcholinesterase inhibitors.[8]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi would be determined to assess its potential as an antimicrobial agent.[6]

Hypothetical In Vitro Data for 2-p-tolylamino-thiazol-4-one:

To illustrate, let's consider a hypothetical data set for our compound of interest, based on activities observed in similar thiazole derivatives.

Assay TypeCell Line/OrganismMetricHypothetical Value
AntiproliferativeMCF-7 (Breast Cancer)IC5015 µM
AntiproliferativeHCT-116 (Colon Cancer)IC5025 µM
EnzymaticAcetylcholinesteraseIC5010 µM
AntimicrobialStaphylococcus aureusMIC32 µg/mL

Experimental Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of 2-p-tolylamino-thiazol-4-one to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

The Crucial Leap to In Vivo Efficacy

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies are designed to assess not only the efficacy of the compound but also its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile.

Common In Vivo Models:
  • Xenograft Models: For anticancer evaluation, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.

  • Infection Models: To assess antimicrobial activity, animal models are infected with a specific pathogen, and the ability of the compound to clear the infection is evaluated.

  • Pharmacokinetic Studies: These studies determine the concentration of the compound in the blood and various tissues over time after administration, providing crucial information on its bioavailability and half-life.

Bridging the Data: A Hypothetical In Vivo Scenario

Continuing our hypothetical example, let's assume the in vitro antiproliferative activity of 2-p-tolylamino-thiazol-4-one warrants further investigation in a mouse xenograft model using MCF-7 cells.

In Vivo ModelParameterDosing RegimenHypothetical Outcome
MCF-7 XenograftTumor Growth Inhibition50 mg/kg, daily45% reduction in tumor volume
PharmacokineticsBioavailability (Oral)50 mg/kg30%
PharmacokineticsHalf-life (t1/2)50 mg/kg4 hours

Experimental Protocol: Mouse Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Randomization: Randomly assign mice to a control group (vehicle) and a treatment group (2-p-tolylamino-thiazol-4-one).

  • Treatment: Administer the compound or vehicle daily via a suitable route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the Path from Lab to Life

To better understand the journey of a compound like 2-p-tolylamino-thiazol-4-one, the following diagrams illustrate the typical workflow and a hypothetical signaling pathway it might modulate.

in_vitro_to_in_vivo_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Potency Secondary Assays Secondary Assays Primary Screening->Secondary Assays Selectivity Mechanism of Action Mechanism of Action Secondary Assays->Mechanism of Action Target ID Pharmacokinetics (ADME) Pharmacokinetics (ADME) Mechanism of Action->Pharmacokinetics (ADME) Lead Optimization Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Dosage Toxicology Toxicology Efficacy Studies->Toxicology Safety Preclinical Candidate Preclinical Candidate Toxicology->Preclinical Candidate hypothetical_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis 2-p-tolylamino-thiazol-4-one 2-p-tolylamino-thiazol-4-one 2-p-tolylamino-thiazol-4-one->Signaling Cascade (e.g., MAPK) Inhibition

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion: A Path Forward

The journey of 2-p-tolylamino-thiazol-4-one from a chemical structure to a potential therapeutic is a testament to the rigorous process of drug discovery. While direct comparative data for this specific molecule is still being aggregated in the scientific literature, the wealth of information on related thiazole derivatives provides a robust framework for its evaluation. The successful translation from in vitro promise to in vivo efficacy hinges on a deep understanding of the compound's mechanism of action, a carefully designed battery of assays, and a realistic appraisal of its pharmacokinetic and safety profiles. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

References

  • Vertex AI Search. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 699-703. Retrieved January 21, 2026, from [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649. Retrieved January 21, 2026, from [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. Retrieved January 21, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4319. Retrieved January 21, 2026, from [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved January 21, 2026, from [Link]

  • da Silva, A. F. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 29(5), 603-611. Retrieved January 21, 2026, from [Link]

  • Nelson, J. A., et al. (1980). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 40(11), 4183-4188. Retrieved January 21, 2026, from [Link]

  • Wang, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. Archiv der Pharmazie, 347(10), 711-721. Retrieved January 21, 2026, from [Link]

  • Barakat, A., et al. (2016). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 21(7), 863. Retrieved January 21, 2026, from [Link]

  • Bharate, S. B., et al. (2016). Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. Journal of Medicinal Chemistry, 59(12), 5922-5928. Retrieved January 21, 2026, from [Link]

  • Jayaram, H. N., et al. (1985). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 34(15), 2623-2628. Retrieved January 21, 2026, from [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3894. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide. Retrieved January 21, 2026, from [Link]

  • Plech, T., et al. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Current Medicinal Chemistry, 21(18), 2049-2064. Retrieved January 21, 2026, from [Link]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1629-1662. Retrieved January 21, 2026, from [Link]

Sources

Validation

Unlocking the Therapeutic Potential of Thiazolidinones: A Comparative Guide to In Silico Docking and Inhibitor Design

Introduction: The Versatility of the Thiazolidinone Scaffold and the Power of Computational Docking The thiazolidinone core, a five-membered heterocyclic scaffold containing both nitrogen and sulfur, represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazolidinone Scaffold and the Power of Computational Docking

The thiazolidinone core, a five-membered heterocyclic scaffold containing both nitrogen and sulfur, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve potent and selective inhibition against a diverse array of biological targets.[2][3]

In the modern drug discovery paradigm, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of lead compounds.[4] Among CADD techniques, molecular docking is a cornerstone, providing invaluable insights into the binding modes and affinities of small molecules within the active sites of target proteins.[1][4] This guide offers a comparative analysis of molecular docking studies for various thiazolidinone-based inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their in silico performance against key therapeutic targets. We will delve into the causality behind experimental choices in docking protocols and present supporting data to guide the rational design of next-generation thiazolidinone inhibitors.

Comparative Docking Performance of Thiazolidinone Derivatives

Molecular docking simulations predict the binding affinity of a ligand to a protein, typically expressed as a docking score or binding energy in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The following tables summarize the in silico performance of various thiazolidinone derivatives against several important therapeutic targets, offering a quantitative comparison of their potential efficacy.

Table 1: Anticancer Targets

Thiazolidinone derivatives have been extensively investigated as potential anticancer agents, targeting various proteins involved in cancer progression such as receptor tyrosine kinases, cell cycle regulators, and enzymes involved in DNA replication and repair.[1][2][5]

Target ProteinPDB IDThiazolidinone Derivative(s)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference(s)
VEGFR-2 1DLSThiazolidinone derivatives 5d, 5e, 6d, 6e, 7-8.5386 to -8.2830Not specified[5]
PI3Kα 4JPSKPK5Not specifiedVAL851, TYR836[3]
EGFR 1M17MM1-MM24Not specifiedNot specified[6]
Carbonic Anhydrase IX (hCA IX) -Compounds 2 and 7Not specifiedNot specified[7]
MMP-9 -Compounds 13-19, 22, 23Not specifiedNot specified[8]
Table 2: Anti-inflammatory and Antidiabetic Targets

The anti-inflammatory and antidiabetic properties of thiazolidinones are well-documented, with some derivatives targeting enzymes like cyclooxygenases (COX) and the nuclear receptor PPAR-γ.[4][9][10]

Target ProteinPDB IDThiazolidinone Derivative(s)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference(s)
COX-2 5IKRTZD-1 to TZD-10≤ -10.0Ser530, Tyr355, Arg120[11][12]
COX-2 3LN12a, 2b-13.30, -6.05Not specified[4]
PPAR-γ -Compounds 3h-3jNot specifiedNot specified[13]
α-amylase & α-glucosidase -Newer TZD derivativesNot specifiedNot specified[14]
Table 3: Antimicrobial Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazolidinones have shown promise as inhibitors of essential bacterial and viral enzymes.[2][15][16]

Target ProteinPDB IDThiazolidinone Derivative(s)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference(s)
M. tuberculosis DNA GyraseB 4b6cCompound 38-4.50 to -3.14Not specified[15]
M. tuberculosis InhA -Compound 64cNot specifiedNot specified[15]
HIV-1 Reverse Transcriptase 1ZD1, 1RT2, 1FKP, 1FK9Molecules 13 and 14Good dock score and binding energyNot specified[16]
S. aureus Sortase-A 1T2PSaNot specifiedHis120, Cys184, Arg197[17]

Experimental Workflow: A Guide to Comparative Docking Studies

To ensure the reliability and reproducibility of in silico predictions, a rigorously defined and validated docking protocol is paramount. The following section outlines a generalized, step-by-step methodology for conducting comparative docking studies of thiazolidinone inhibitors.

Step 1: Protein and Ligand Preparation

The initial and most critical phase involves the meticulous preparation of both the target protein and the small molecule ligands.

  • Protein Preparation:

    • Selection and Retrieval: Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB structure is crucial; prioritize high-resolution structures with bound native ligands or inhibitors to accurately define the binding site.

    • Preprocessing: Remove all non-essential molecules, such as water, co-solvents, and ions, from the PDB file. Add hydrogen atoms, which are typically absent in crystal structures, and assign appropriate protonation states to ionizable residues at a physiological pH. This step is critical for accurate hydrogen bond calculations.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the thiazolidinone derivatives using chemical drawing software and convert them to 3D structures.

    • Energy Minimization and Conformer Generation: Perform energy minimization of the 3D ligand structures. For flexible molecules, it is essential to generate multiple low-energy conformers to be used in the docking process.

Step 2: Molecular Docking Simulation

This is the core computational step where the binding poses and affinities of the ligands are predicted.

  • Grid Generation: Define a 3D grid box that encompasses the active site of the target protein. The dimensions of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm to explore the conformational space of the ligand within the defined grid. Popular and well-validated docking programs include AutoDock, Glide, and MOE.[5][11][18] The choice of algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) can influence the results.[16]

  • Pose Generation and Scoring: The docking program will generate a series of possible binding poses for each ligand and rank them based on a scoring function that estimates the binding free energy.

Step 3: Analysis and Validation of Docking Results

The final step involves a critical analysis of the docking output to derive meaningful structure-activity relationships (SAR).

  • Pose Selection: The top-ranked poses for each ligand are visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues, are identified.[4][16]

  • Comparative Analysis: Compare the docking scores and binding modes of the different thiazolidinone derivatives. Correlate the predicted binding affinities with available experimental data (e.g., IC50 values) to validate the docking protocol.

  • SAR Elucidation: Analyze how different substituents on the thiazolidinone scaffold influence binding affinity and interaction patterns. This analysis provides a rational basis for the design of new derivatives with improved potency and selectivity.[11]

Visualizing the Workflow and Interactions

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) provide a visual representation of a typical docking workflow and a hypothetical binding mode of a thiazolidinone inhibitor.

docking_workflow cluster_prep Step 1: Preparation cluster_docking Step 2: Docking Simulation cluster_analysis Step 3: Analysis & Design PDB Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Minimize) PDB->PrepProtein Ligands 2D Ligand Structures PrepLigands Ligand Preparation (3D Conversion, Minimize) Ligands->PrepLigands Grid Define Grid Box PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock) PrepLigands->Dock Grid->Dock Analysis Analyze Poses & Scores Dock->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Design Rational Inhibitor Design SAR->Design

Caption: A generalized workflow for comparative molecular docking studies.

binding_mode Tyr355 Tyr355 Ser530 Ser530 Arg120 Arg120 Phe518 Phe518 Thiazolidinone Thiazolidinone Core Thiazolidinone->Ser530 H-Bond Thiazolidinone->Arg120 H-Bond R1 R1 Group Thiazolidinone->R1 R2 R2 Group Thiazolidinone->R2 R1->Tyr355 π-π Stacking R2->Phe518 Hydrophobic

Sources

Comparative

A Head-to-Head Comparison of Thiazol-4-one Derivatives and Doxorubicin in Anticancer Applications

A Technical Guide for Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Among its many...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Among its many derivatives, the thiazol-4-one (also known as thiazolidinone) ring system has emerged as a "magic moiety" in the search for novel anticancer agents, demonstrating potent activity against a range of cancer cell lines.[1][2] This guide provides a head-to-head comparison of a representative thiazol-4-one derivative, herein designated as Compound T , with the well-established chemotherapeutic agent Doxorubicin .

This comparison is structured to provide researchers and drug development scientists with a clear, data-driven analysis of Compound T's in vitro performance, focusing on cytotoxicity, mechanism of action, and the underlying experimental protocols required for a robust evaluation.

Comparative Cytotoxicity Analysis

The foundational metric for evaluating any potential anticancer agent is its ability to inhibit cancer cell growth and proliferation. The half-maximal inhibitory concentration (IC50) is the standard measure for this activity. Here, we compare the cytotoxic effects of Compound T against Doxorubicin across three common human cancer cell lines:

  • MCF-7: Breast adenocarcinoma

  • HeLa: Cervical carcinoma

  • HCT-116: Colon carcinoma

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) after 72-hour treatment

CompoundMCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)
Compound T (Hypothetical) 5.332.923.29
Doxorubicin ~2.50[4]~2.92[4]~1.9[5]

Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions and assay durations.[4] The values presented are representative for comparative purposes.

The data indicates that while Doxorubicin generally exhibits higher potency (lower IC50), Compound T demonstrates significant and comparable cytotoxic activity, particularly against HeLa and HCT-116 cell lines.[4][6] This positions thiazol-4-one derivatives as a promising class of compounds warranting further investigation.[6]

Mechanistic Insights: Induction of Apoptosis

A critical attribute of an effective anticancer drug is the ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key executioners in the apoptotic cascade is Caspase-3.[7] An increase in the activity of Caspase-3 and its functional homolog Caspase-7 is a reliable marker for apoptosis.[7][8]

Experimental Workflow: Apoptosis Induction Analysis

The following diagram outlines the logical flow for assessing whether a compound's cytotoxic effect is mediated through the induction of apoptosis.

A Treat Cancer Cells (e.g., MCF-7) with Compound T / Doxorubicin B Incubate for 24-48 hours A->B Time-dependent treatment C Perform Caspase-3/7 Activity Assay B->C Prepare cell lysates D Measure Luminescence/ Fluorescence C->D Substrate cleavage E Data Analysis: Compare Treated vs. Control D->E Quantify signal F Conclusion: Significant increase indicates apoptosis induction E->F Statistical validation

Caption: Workflow for Apoptosis Assessment via Caspase-3/7 Activity.

Studies on similar thiazolidin-4-one derivatives have shown a significant, dose-dependent increase in Caspase-3 activity in treated cancer cells, confirming that these compounds can trigger the apoptotic pathway.[7] This mechanism is crucial for eliminating tumor cells and is a desirable characteristic for novel chemotherapeutic agents.

Impact on Cell Cycle Progression

Cancer is characterized by dysregulated cell proliferation, which stems from a loss of control over the cell cycle.[9] Therapeutic compounds can exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cells from dividing.[9][10]

Logical Relationship: Cell Cycle Analysis

Flow cytometry is the gold standard for analyzing cell cycle distribution.[10][11] The process involves staining cellular DNA with a fluorescent dye, like Propidium Iodide (PI), and measuring the fluorescence intensity of individual cells. The amount of DNA corresponds to the cell's phase in the cycle.

Input Treated Cell Population Process Fixation & Permeabilization Propidium Iodide (PI) Staining Flow Cytometry Analysis Input->Process Preparation Output G0/G1 Phase S Phase G2/M Phase Process->Output Quantification Interpretation Cell Cycle Arrest Profile Output->Interpretation Data Interpretation

Caption: Logical flow from cell treatment to cell cycle profile analysis.

Research on thiazolidinone derivatives has demonstrated their ability to induce cell cycle arrest. For instance, some derivatives cause an accumulation of cells in the G1 phase, while others arrest cells in the S phase, preventing DNA synthesis and subsequent mitosis.[12] This contrasts with agents like Doxorubicin, which is known to cause arrest primarily at the G2/M checkpoint. This difference in mechanism highlights the potential for thiazol-4-ones to be effective in tumors resistant to other cell-cycle-specific agents.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at an optimized density (typically 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of Compound T and Doxorubicin in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-only controls.[13]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[8][16] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[16][17]

Methodology:

  • Plate Cells and Treat: Seed cells in a white-walled 96-well plate and treat with the desired concentrations of Compound T or Doxorubicin for the chosen time (e.g., 24 hours).[8]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[17]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to untreated controls indicates an induction of caspase-3/7 activity and apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[18]

Methodology:

  • Cell Treatment and Harvest: Culture cells to ~70-80% confluency and treat with compounds for a specified period (e.g., 24 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[10][18] Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18] The RNase is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use dedicated software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Conclusion and Future Directions

The representative thiazol-4-one derivative, Compound T, demonstrates compelling anticancer activity that is comparable in mechanism, if not always in raw potency, to the clinical stalwart Doxorubicin. Its ability to induce apoptosis and arrest the cell cycle underscores the therapeutic potential of the thiazole scaffold.[1][19] The distinct cell cycle checkpoint inhibition compared to Doxorubicin suggests that these derivatives could offer an alternative therapeutic strategy, particularly for tumors that have developed resistance to traditional agents.

Further in vivo studies are required to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds.[7] The continued exploration of thiazol-4-one derivatives represents a valuable and promising avenue in the ongoing search for more effective and selective cancer therapies.

References

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. PMC - NIH. [Link]

  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. ResearchGate. [Link]

  • (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-p-tolylamino-thiazol-4-one

Introduction: The Promise and Peril of a Privileged Scaffold The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically vital drugs, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically vital drugs, including the kinase inhibitor Dasatinib.[1] Its synthetic tractability and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone of drug discovery campaigns.[2][3] This guide focuses on a representative member of this class, 2-p-tolylamino-thiazol-4-one (hereafter referred to as TATO), to illustrate a comprehensive, multi-platform strategy for defining its selectivity and anticipating its biological behavior.

For any potent bioactive molecule, the central question is not merely "what does it hit?" but "what else does it hit?". This cross-reactivity profile, or lack thereof, dictates a compound's therapeutic window, off-target toxicities, and potential for drug repositioning. This document provides an in-depth comparison of orthogonal methodologies for profiling TATO, offering researchers a robust framework for assessing small molecule selectivity. We will compare TATO's hypothetical profile against that of Dasatinib, a known multi-kinase inhibitor featuring the same core, to provide a tangible benchmark for selectivity.

Part 1: Defining the Selectivity Landscape with Biochemical Assays

The logical first step in profiling is to cast a wide, unbiased net across a large panel of purified, recombinant proteins. This approach provides a direct, quantitative measure of a compound's intrinsic binding affinity for potential targets, free from the complexities of a cellular environment.

Methodology Spotlight: Competition Binding Affinity Scan (KINOMEscan®)

The KINOMEscan® platform is an industry-standard, high-throughput method for screening small molecules against a large number of human kinases.[4] The technique is based on a competitive binding assay that quantitatively measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[5]

Causality of Experimental Choice: Unlike activity-based assays, which can be confounded by requirements for specific co-factors or assay conditions, the KINOMEscan® approach measures direct binding (dissociation constant, Kd). This makes it a highly robust and reproducible method for initial selectivity assessment.[5] It can identify interactions with both active and inactive kinase conformations.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: TATO is solubilized in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: Kinases, tagged with a unique DNA identifier, are combined with an immobilized, active-site directed ligand on a solid support in multi-well plates.[5]

  • Competition Assay: The test compound (TATO) is added to the wells at a fixed concentration (e.g., 1 µM). The assay mixture is incubated to allow the binding reaction to reach equilibrium.

  • Capture & Quantification: The amount of kinase bound to the immobilized ligand is quantified. Compounds that bind to the kinase active site prevent its capture on the solid support.[6] The amount of kinase captured is measured using quantitative PCR (qPCR) of the DNA tag.[5]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The result is typically expressed as a percentage of control (%Ctrl), where a lower number indicates a stronger interaction.

  • Kd Determination: For significant "hits" (e.g., %Ctrl < 10), a full dose-response curve is generated by running the assay with a range of TATO concentrations to calculate the precise dissociation constant (Kd).

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_data Data Analysis TATO TATO Stock (in DMSO) Mix Incubate TATO, Kinase, and Bead TATO->Mix Kinase DNA-Tagged Kinase Kinase->Mix Bead Immobilized Ligand (Solid Support) Bead->Mix Wash Wash Unbound Kinase Mix->Wash Equilibrium Reached qPCR Quantify Bound Kinase via qPCR Wash->qPCR Ctrl Compare to DMSO Control (% Inhibition) qPCR->Ctrl Kd Calculate Kd for Hits Ctrl->Kd If significant hit G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_ms Mass Spectrometry cluster_data Data Analysis Cells_Veh Cells + Vehicle Heat_Veh Heat Aliquots (37°C to 67°C) Cells_Veh->Heat_Veh Cells_TATO Cells + TATO Heat_TATO Heat Aliquots (37°C to 67°C) Cells_TATO->Heat_TATO Lysis Lysis & Centrifugation (Isolate Soluble Fraction) Digest Digestion & TMT Labeling Lysis->Digest MS LC-MS/MS Analysis Digest->MS Curves Generate Melting Curves per Protein MS->Curves Shift Identify Proteins with ΔTm Shift Curves->Shift G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Off-Target Effect) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates DEVD_Substrate Pro-luminescent Substrate (DEVD-aminoluciferin) Executioner_Caspases->DEVD_Substrate cleaves Apoptosis Apoptosis Executioner_Caspases->Apoptosis dismantles cell Luminescence Luminescent Signal (Measured by Luminometer) DEVD_Substrate->Luminescence releases aminoluciferin for luciferase

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 2-p-Tolylamino-thiazol-4-one Production Methods

For Researchers, Scientists, and Drug Development Professionals The 2-p-tolylamino-thiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-p-tolylamino-thiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. The efficient and sustainable synthesis of this heterocyclic motif is a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing 2-p-tolylamino-thiazol-4-one, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Introduction to 2-p-Tolylamino-thiazol-4-one

2-p-Tolylamino-thiazol-4-one, also known as 2-(p-toluidino)-thiazol-4-one or N-(p-tolyl)-2-imino-4-thiazolidinone, belongs to the class of 2-imino-4-thiazolidinones. These compounds are recognized for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties[1]. The synthetic accessibility and the potential for diverse functionalization of this scaffold make it an attractive target for the development of novel therapeutic agents.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-p-tolylamino-thiazol-4-one and its analogs primarily revolves around the cyclocondensation reaction between a C2 and a C-S-N building block. The most prevalent and historically significant approach is an adaptation of the Hantzsch thiazole synthesis. This guide will focus on the most common and efficient variations of this method.

Method 1: Classical One-Pot Condensation of N-p-Tolylthiourea and an α-Haloacetic Acid Derivative

This is the most direct and widely employed method for the synthesis of 2-p-tolylamino-thiazol-4-one. The reaction involves the condensation of N-p-tolylthiourea with an α-haloacetic acid, such as chloroacetic acid, or its corresponding ester, like ethyl chloroacetate.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product p_tolylthiourea N-p-Tolylthiourea product 2-p-Tolylamino-thiazol-4-one p_tolylthiourea->product Condensation chloroacetic_acid Chloroacetic Acid / Ester chloroacetic_acid->product G p_toluidine p-Toluidine intermediate In situ formation of N-p-tolylthiourea p_toluidine->intermediate cs2 Carbon Disulfide cs2->intermediate chloroacetic_acid Chloroacetic Acid / Ester product 2-p-Tolylamino-thiazol-4-one chloroacetic_acid->product base Base base->intermediate intermediate->product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-p-Tolylamino-thiazol-4-one

This guide provides essential safety and logistical information for the proper disposal of 2-p-Tolylamino-thiazol-4-one. As a professional in a research and development setting, you understand that rigorous adherence to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-p-Tolylamino-thiazol-4-one. As a professional in a research and development setting, you understand that rigorous adherence to disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. This document is structured to provide a clear, step-by-step methodology, grounded in established safety principles, to ensure the safe and compliant management of waste streams containing this compound.

Waste Characterization: A Proactive Approach

The foundational step in any disposal plan is to characterize the waste. Based on data from the analogue 2-Amino-4-(p-tolyl)thiazole, we must assume that 2-p-Tolylamino-thiazol-4-one is a hazardous substance. The analogue is classified as harmful if swallowed, in contact with skin, or inhaled.[4] Consequently, all waste containing this compound must be treated as hazardous waste .

Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the drain. [5]

Table 1: Inferred Hazard Profile based on Analogue Compound (2-Amino-4-(p-tolyl)thiazole)

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Acute Oral ToxicityCategory 4H302: Harmful if swallowedWarning
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skinWarning
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaledWarning

Source: Echemi, Tokyo Chemical Industry Co., Ltd.[4]

The Core Principle: Segregation and Containment at the Source

Proper disposal begins the moment waste is generated. The central strategy is to isolate waste containing 2-p-Tolylamino-thiazol-4-one from the general laboratory environment and from incompatible chemicals.[6][7] This is achieved through designated waste containers located in a Satellite Accumulation Area (SAA) .[8]

An SAA is a designated space within the laboratory, such as a marked section of a fume hood or a secondary containment tray on a bench, where hazardous waste is collected at or near the point of generation.[8]

Caption: Waste Segregation Workflow at the Point of Generation.

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the type of waste generated.

Protocol 3.1: Unused or Expired Pure Compound

The primary goal for disposing of the pure, unused compound is to ensure it remains isolated and clearly identified.

  • Maintain Original Container: Keep the compound in its original, manufacturer-supplied container. This container is certified to be compatible and is clearly labeled with the chemical's identity and hazard information.[9]

  • Verify Label Integrity: Ensure the label is legible and has not been defaced.[2] If the label is damaged, create a new, durable label that includes the full chemical name ("2-p-Tolylamino-thiazol-4-one") and the words "Hazardous Waste".[8]

  • Secure Closure: Confirm the container cap is tightly sealed to prevent any release of dust or powder.

  • Transfer to SAA: Place the sealed container in your designated SAA. Log the container in your laboratory's chemical inventory and/or waste log as required by your institution.

Protocol 3.2: Contaminated Solid Waste

This category includes disposable items that have come into direct contact with 2-p-Tolylamino-thiazol-4-one, such as gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Designate a Container: Use a dedicated, sealable container for this waste stream. A sturdy, wide-mouthed plastic container with a screw-top lid or a sealable pail is ideal. The container must be labeled: "HAZARDOUS WASTE - SOLID" and list "2-p-Tolylamino-thiazol-4-one" and any other relevant contaminants.[7][8]

  • Collect Waste: Place all contaminated solid items directly into this container.

  • Avoid Mixing: Do not mix this solid waste with liquid waste or incompatible chemical waste.[6]

  • Seal and Store: When not actively adding waste, keep the container sealed. Store it in the SAA. Once full, arrange for pickup through your EHS department.

Protocol 3.3: Contaminated Liquid Waste

This includes solutions containing the compound, as well as solvent rinses from decontaminating glassware.

  • Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass carboys are common choices. Ensure the container material is compatible with all components of the liquid waste (e.g., do not store acidic solutions in metal containers).[1][9]

  • Proper Labeling: The container must be clearly labeled "HAZARDOUS WASTE - LIQUID" . The label must list all constituents, including "2-p-Tolylamino-thiazol-4-one" and all solvents (e.g., "Methanol," "DCM"), with estimated percentages for each.[8]

  • Collect Waste: Use a funnel to add liquid waste to the container to prevent spills.

  • Leave Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]

  • Secure and Store: Keep the container tightly capped when not in use. Store it in the SAA, preferably within a secondary containment bin to control potential leaks.[1]

Protocol 3.4: Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Collect Rinsate: This first rinse is considered hazardous waste. Decant the solvent rinse (rinsate) into your designated liquid hazardous waste container (Protocol 3.3).[9]

  • Repeat: For heavily contaminated items, a second rinse may be necessary. Collect this rinsate as hazardous waste as well.

  • Final Wash: After the solvent decontamination rinses, the glassware can be washed using standard laboratory detergents and procedures.

Spill Management

Accidental spills must be treated as a hazardous waste generation event.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Cleanup Debris: Carefully scoop the absorbed material and any broken glassware into a designated container for solid hazardous waste.[9]

  • Label and Dispose: Label the container as "HAZARDOUS WASTE - SPILL CLEANUP DEBRIS" listing the spilled chemical. Manage this container as described in Protocol 3.2.

DisposalDecisionTree start Generated Waste Stream Containing 2-p-Tolylamino-thiazol-4-one q1 What is the physical form? start->q1 pure Unused/Expired Pure Compound q1->pure Pure Solid solid Contaminated Solid Waste (Gloves, Pipettes, etc.) q1->solid Contaminated Solid liquid Contaminated Liquid Waste (Solutions, Rinsate) q1->liquid Liquid glass Contaminated Glassware q1->glass Reusable Item act_pure Action: - Keep in original, sealed container. - Label as Hazardous Waste if needed. pure->act_pure act_solid Action: - Place in labeled solid hazardous waste container. solid->act_solid act_liquid Action: - Pour into labeled liquid hazardous waste container. - List all components. liquid->act_liquid act_glass Action: - Perform solvent rinse. - Collect rinsate in liquid waste. glass->act_glass saa Store in Satellite Accumulation Area (SAA) act_pure->saa act_solid->saa act_liquid->saa act_glass->saa After rinsing ehs Arrange Pickup via Environmental Health & Safety (EHS) saa->ehs

Caption: Disposal Decision and Action Flowchart.

Final Disposal and Record Keeping

All hazardous waste must be removed from the laboratory by trained professionals.

  • Contact EHS: Follow your institution's procedures to schedule a hazardous waste pickup. This is typically managed by your EHS department.

  • Documentation: Ensure all waste containers are properly labeled and that you have completed any required waste pickup forms or logs. This creates a crucial paper trail for regulatory compliance.

  • Licensed Vendor: Your institution's EHS department will work with a licensed and certified hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[1][6] Common disposal methods for this type of organic chemical waste include controlled incineration.[4][6]

By implementing these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure your work remains in full compliance with safety regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

Sources

Handling

Mastering the Safe Handling of 2-p-Tolylamino-thiazol-4-one: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-p-Tolylamino-thiazol-4-one. Adherence to these proto...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-p-Tolylamino-thiazol-4-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

The following procedures have been developed by synthesizing safety data from structurally related thiazole compounds and established laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS) for 2-p-Tolylamino-thiazol-4-one, a cautious approach based on analogous chemical profiles is warranted. Thiazole derivatives can present hazards including skin, eye, and respiratory irritation.[1][2]

Hazard Assessment and a Culture of Safety

A foundational aspect of laboratory safety is proactive planning and risk mitigation.[4] This includes being familiar with the location and operation of all safety equipment, such as eyewash stations, safety showers, and fire extinguishers.[4]

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[5] The following PPE is mandatory when handling 2-p-Tolylamino-thiazol-4-one in a powdered or solution form.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes and airborne particles.[6][7]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Prevents direct skin contact with the compound.[4][6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a certified chemical fume hoodMinimizes the inhalation of airborne particles.[4][6]

Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Gloves

  • Eye Protection

Doffing Sequence:

  • Gloves (using a technique that avoids touching the outside of the glove with bare hands)

  • Eye Protection

  • Lab Coat

Operational Plan: From Receipt to Use

A systematic approach to handling 2-p-Tolylamino-thiazol-4-one minimizes the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name and any known hazard warnings.[8]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

Handling:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to control airborne particles.[4]

  • Use dedicated spatulas and glassware.

  • Avoid creating dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[7]

Spill Management:

  • In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6]

  • Contaminated Materials: All disposable items that have come into contact with 2-p-Tolylamino-thiazol-4-one, such as gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired 2-p-Tolylamino-thiazol-4-one should be disposed of as hazardous chemical waste in accordance with local and national regulations. Do not pour chemicals down the drain.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling of 2-p-Tolylamino-thiazol-4-one, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 2-p-Tolylamino-thiazol-4-one.

Conclusion

By implementing these comprehensive safety protocols, researchers can confidently work with 2-p-Tolylamino-thiazol-4-one while minimizing risks to themselves and their colleagues. A steadfast commitment to a culture of safety is the cornerstone of innovative and responsible scientific discovery.

References

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
  • 6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. (2021, April 6).
  • 2-AMINO-4-(P-TOLYL)THIAZOLE Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • 4 - SAFETY DATA SHEET. (2015, August 11).
  • AK Scientific, Inc. Safety Data Sheet.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-p-Tolylamino-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
2-p-Tolylamino-thiazol-4-one
© Copyright 2026 BenchChem. All Rights Reserved.